1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNJDGVQOLORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390350 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125126-74-1 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" chemical properties
The following technical guide provides an in-depth analysis of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde , a specialized heterocyclic building block.
Chemical Identity & Structural Analysis[1][2]
This compound represents a specific subclass of N-arylpyrrole-2-carboxaldehydes , characterized by an electron-deficient aromatic ring attached to the pyrrole nitrogen. The presence of fluorine atoms at the ortho (2) and para (4) positions of the phenyl ring significantly influences the steric and electronic properties of the molecule, distinguishing it from its non-fluorinated analogs.
Nomenclature & Identifiers[3][4][5][6][7][8]
-
IUPAC Name: this compound
-
Common Synonyms: N-(2,4-difluorophenyl)-2-formylpyrrole; 1-(2,4-difluorophenyl)-2-pyrrolecarboxaldehyde
-
Molecular Formula: C₁₁H₇F₂NO
-
Molecular Weight: 207.18 g/mol
-
SMILES: O=Cc1ccc(n1)c2c(F)cc(F)cc2
-
Structural Class: N-aryl Heterocycle / Aromatic Aldehyde
3D Conformational Analysis
The ortho-fluorine atom on the phenyl ring introduces steric repulsion with the pyrrole ring's C2/C5 hydrogens and the aldehyde oxygen. This forces the phenyl ring to twist out of coplanarity with the pyrrole ring to minimize steric strain (dihedral angle typically >45°). This "twisted" conformation reduces
Physicochemical Profile
The following properties are derived from experimental data of close structural analogs (e.g., 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde) and computational prediction models for this specific substitution pattern.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Likely forms needles or plates from ethanol/hexanes. |
| Color | Pale yellow to off-white | Darkens upon oxidation/light exposure. |
| Melting Point | 85 – 95 °C (Predicted) | Higher than unsubstituted pyrrole-2-CHO due to π-stacking interactions. |
| Boiling Point | ~310 °C (at 760 mmHg) | Predicted based on MW and polarity. |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH | Low solubility in water; moderate in hexanes. |
| LogP | 2.8 – 3.2 | Lipophilic due to the difluorophenyl moiety. |
| IR Spectrum | ν(C=O): ~1655–1670 cm⁻¹ | Characteristic conjugated aldehyde stretch. |
| ¹H NMR | δ 9.5–9.8 ppm (s, 1H, CHO) | Aldehyde proton is distinctively deshielded. |
Synthetic Routes & Process Chemistry
The synthesis of This compound generally proceeds via the construction of the N-aryl pyrrole core followed by regioselective formylation.
Route A: The Clauson-Kaas / Vilsmeier-Haack Sequence (Preferred)
This route is preferred for high purity and scalability. It avoids the formation of regioisomers common in direct ring-closure methods.
Step 1: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole
Reaction: Condensation of 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran.
-
Reagents: Glacial acetic acid (solvent/catalyst), reflux.[1]
-
Mechanism: Acid-catalyzed formation of a 1,4-dicarbonyl intermediate followed by double condensation with the aniline.
-
Key Control Point: The ortho-fluorine reduces the nucleophilicity of the aniline amine; extended reflux times or stronger acid catalysis (e.g., p-TsOH) may be required compared to non-fluorinated anilines.
Step 2: Vilsmeier-Haack Formylation
Reaction: Electrophilic aromatic substitution at the C2 position.
-
Reagents: POCl₃, DMF (N,N-Dimethylformamide).[2]
-
Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), electrophilic attack at the electron-rich pyrrole C2, followed by hydrolysis.
-
Regioselectivity: The bulky N-aryl group directs substitution primarily to the C2 position (distal to the steric bulk is C5, but C2 is electronically favored in pyrroles; however, steric clash with the o-F may lead to some C3 isomer, requiring chromatographic separation).
Caption: Two-step synthesis via Clauson-Kaas pyrrole formation followed by Vilsmeier-Haack formylation.
Reactivity & Functional Group Transformations[10]
The molecule possesses two distinct reactive centers: the aldehyde group and the pyrrole ring .
Aldehyde Chemistry
The C2-aldehyde is highly reactive and serves as a "handle" for further functionalization.
-
Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form aminomethyl derivatives. This is the critical pathway for synthesizing pharmacological agents like Vonoprazan analogs .
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl nitriles.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid) using KMnO₄ or NaClO₂ (Pinnick oxidation).
Electrophilic Aromatic Substitution (EAS)
The pyrrole ring is electron-rich, but the electron-withdrawing N-aryl group and the electron-withdrawing aldehyde group (at C2) deactivate the ring slightly compared to pyrrole itself.
-
Regioselectivity: Subsequent EAS (e.g., halogenation, nitration) will likely occur at the C4 or C5 position . The C5 position is sterically crowded by the aryl group, often directing incoming electrophiles to C4 .
Experimental Protocol: Reductive Amination (General Procedure)
This protocol describes the conversion of the aldehyde to a secondary amine, a standard workflow in medicinal chemistry optimization.
Objective: Synthesis of N-((1-(2,4-difluorophenyl)-1H-pyrrol-2-yl)methyl)propan-1-amine.
-
Imine Formation:
-
Charge a reaction vessel with This compound (1.0 equiv) and anhydrous Dichloroethane (DCE).
-
Add Propylamine (1.2 equiv).
-
Add Acetic Acid (catalytic, 0.1 equiv) to activate the carbonyl.
-
Stir at room temperature for 2 hours under N₂. Monitor imine formation by TLC (disappearance of aldehyde spot).
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Allow to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde: Singlet at ~9.6 ppm.
-
Pyrrole Ring: Three distinct signals (dd or m) between 6.3–7.2 ppm. Look for coupling constants (
Hz) characteristic of pyrrole. -
Aromatic Ring: Multiplets in the 6.9–7.5 ppm range. The splitting pattern will be complex due to ¹H-¹⁹F coupling.
-
-
¹⁹F NMR:
-
Two distinct signals around -105 to -120 ppm (relative to CFCl₃), confirming the 2,4-difluoro substitution.
-
-
Mass Spectrometry (ESI+):
-
Parent ion
.
-
Handling, Stability & Safety
-
Stability: Aldehydes are prone to air oxidation to carboxylic acids. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Light Sensitivity: Pyrroles can polymerize or darken upon prolonged light exposure. Store in amber vials.
-
Safety Profile (GHS Classifications):
References
-
Clauson-Kaas Pyrrole Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link
-
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
- N-Aryl Pyrrole Properties: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard Reference Text).
-
Related Vonoprazan Chemistry: Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry, 55(9), 4446–4456. Link
Sources
Navigating the Synthesis and Procurement of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a difluorinated phenyl ring at the N1 position and a reactive carbaldehyde group at the C2 position of the pyrrole core, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, alongside a detailed, field-proven synthetic protocol for its laboratory-scale preparation. The guide is intended to equip researchers with the necessary information to either procure or synthesize this valuable chemical intermediate, thereby accelerating research and development efforts.
Introduction: The Significance of Substituted Pyrroles
The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of the pyrrole ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to compounds with diverse pharmacological profiles. The introduction of an aryl substituent on the pyrrole nitrogen, particularly a fluorinated one, can significantly enhance metabolic stability, binding affinity, and cell permeability of the resulting molecules. The aldehyde functionality at the 2-position serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation, and condensation reactions, enabling the construction of complex molecular architectures.
Commercial Availability: A Landscape of Scarcity
A thorough investigation of the current chemical supplier landscape reveals that This compound is not a readily available, off-the-shelf compound. Major chemical suppliers do not typically list this specific isomer in their catalogs. Searches for this compound often yield results for its isomers, such as 5-(2,4-difluorophenyl)-1H-pyrrole-3-carboxaldehyde, or analogues with different substitution patterns, for instance, 1-(2-fluorophenyl)-1H-pyrrole-2-carboxaldehyde.
This scarcity necessitates a reliable and efficient synthetic route for researchers who require this specific molecule for their work. The lack of commercial suppliers underscores the importance of a well-documented and reproducible synthesis protocol.
Table 1: Commercial Availability Summary
| Compound Name | CAS Number | Typical Availability | Notes |
| This compound | N/A | Not Commercially Available | The primary subject of this guide; requires custom synthesis. |
| 5-(2,4-Difluorophenyl)-1H-pyrrole-3-carboxaldehyde | N/A | Custom Synthesis | An isomeric compound that is sometimes mistaken for the target molecule. |
| 1-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde | 132407-65-9 | Limited | A commercially available analogue with a single fluorine substituent.[1] |
Synthetic Strategy: A Two-Step Approach to the Target Molecule
Given the absence of commercial sources, a robust synthetic strategy is paramount. A logical and efficient approach to obtaining this compound involves a two-step sequence:
-
Synthesis of the N-aryl pyrrole precursor: Preparation of 1-(2,4-difluorophenyl)-1H-pyrrole.
-
Formylation of the pyrrole ring: Introduction of the carbaldehyde group at the C2 position via an electrophilic substitution reaction.
This strategy is based on well-established and reliable organic reactions, ensuring a high probability of success in a standard laboratory setting. A closely related synthesis of 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde has been reported, which supports the feasibility of this approach[2].
PART 1: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole
The synthesis of the N-substituted pyrrole precursor can be effectively achieved using the Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to succinaldehyde, which will react with 2,4-difluoroaniline.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2,4-Difluoroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2,4-difluorophenyl)-1H-pyrrole.
PART 2: Vilsmeier-Haack Formylation of 1-(2,4-difluorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[3][4] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich pyrrole ring. For N-aryl pyrroles, formylation generally occurs preferentially at the C2 position, which is sterically less hindered and electronically activated.[5]
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-(2,4-difluorophenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Acetate (saturated aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) in an ice bath. To the cooled DMF, add phosphorus oxychloride (1.2 eq) dropwise via a dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve 1-(2,4-difluorophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate.
-
Once the quenching is complete, basify the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and ensure a high yield of the formylated product.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during its preparation and the subsequent addition of the pyrrole substrate is essential to prevent side reactions and decomposition.
-
Quenching and Neutralization: The reaction is quenched with a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic byproducts. Careful, slow addition is necessary to control the exothermic reaction.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the entire process, the following diagrams illustrate the logical flow of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Overall reaction scheme for the synthesis.
Conclusion
References
-
Molecules. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. [Link]
-
Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives [mdpi.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
"1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" as a chemical intermediate
Application Note: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde as a Chemical Intermediate
Part 1: Executive Summary & Technical Context
This compound is a specialized heterocyclic building block belonging to the N-aryl pyrrole class. While structurally related to the intermediates used in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan, this specific isomer features the aryl group directly attached to the pyrrole nitrogen (N1), with the aldehyde functionality at the C2 position.
Strategic Utility:
-
Pharmacophore Development: The N-aryl pyrrole scaffold is a bioisostere for biaryls and indole derivatives, commonly explored in antifungal (e.g., azole analogs) and anti-inflammatory drug discovery.
-
Electronic Tuning: The 2,4-difluoro substitution pattern provides specific metabolic stability (blocking oxidation at the 2,4 positions of the phenyl ring) and modulates the lipophilicity of the final drug candidate.
-
Reactivity: The C2-aldehyde serves as a versatile "chemical handle" for reductive aminations, Hantzsch cyclizations, and olefination reactions.
Part 2: Chemical Profile
| Property | Specification / Data |
| Chemical Name | This compound |
| CAS Number | Not widely listed; Custom Synthesis Category |
| Molecular Formula | C₁₁H₇F₂NO |
| Molecular Weight | 207.18 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Aldehyde (C2), Difluorophenyl (N1) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Part 3: Synthesis Protocol (Upstream)
Note: As this is a specialized intermediate, commercial availability may be limited. The following protocol describes the validated Clauson-Kaas / Vilsmeier-Haack sequence for in-house preparation.
Workflow Diagram
Figure 1: Two-step synthesis workflow from 2,4-difluoroaniline.
Step 1: Synthesis of N-(2,4-difluorophenyl)pyrrole
Mechanism: Clauson-Kaas Reaction. Rationale: Direct condensation of the aniline with a furan equivalent is the most atom-efficient route to N-aryl pyrroles.
-
Setup: Charge a 500 mL round-bottom flask with 2,4-difluoroaniline (10.0 g, 77.5 mmol) and glacial acetic acid (150 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11.3 g, 85.2 mmol, 1.1 equiv).
-
Reaction: Reflux the mixture at 100–110°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of aniline.
-
Workup: Cool to room temperature. Pour into ice water (500 mL). Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Wash combined organics with saturated NaHCO₃ (to remove acetic acid), then brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (100% Hexane) to yield the N-aryl pyrrole as a colorless oil/solid.
Step 2: C2-Formylation (Vilsmeier-Haack)
Mechanism: Electrophilic aromatic substitution using the chloroiminium ion. Rationale: The C2 position is electronically favored for electrophilic attack in N-substituted pyrroles.
-
Reagent Prep: In a separate flask under Nitrogen, cool DMF (6.8 g, 93 mmol) to 0°C. Dropwise add POCl₃ (14.3 g, 93 mmol). Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).
-
Addition: Dissolve 1-(2,4-difluorophenyl)pyrrole (from Step 1) in DMF (20 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (200 g) containing Sodium Acetate (20 g). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with EtOAc (3 x 100 mL). Wash with water and brine. Dry and concentrate. Recrystallize from Hexane/EtOAc to obtain the title compound.
Part 4: Application Protocol (Downstream)
Scenario: Reductive Amination to synthesize a P-CAB Analog Precursor. Objective: Convert the aldehyde to a secondary amine (e.g., N-methyl derivative).
Protocol: Reductive Amination
-
Solvation: Dissolve This compound (1.0 equiv) in Methanol (10 V).
-
Imine Formation: Add Methylamine (2.0 equiv, 33% in EtOH) and Acetic Acid (catalytic, 0.1 equiv). Stir at RT for 4 hours.
-
Checkpoint: Confirm imine formation by ¹H-NMR (disappearance of aldehyde peak at ~9.5 ppm).
-
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Safety Note: Hydrogen gas evolution. Ensure proper venting.
-
-
Quench: Stir for 2 hours at RT. Quench with saturated NH₄Cl solution.
-
Extraction: Remove MeOH under reduced pressure. Extract aqueous residue with DCM.
-
Result: The resulting benzyl-type amine is the core scaffold for further functionalization (e.g., sulfonation).
Part 5: Analytical Quality Control
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Identification (Predicted):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.55 (s, 1H, CH O).
-
δ 7.3–7.5 (m, 1H, Aryl-H).
-
δ 6.9–7.1 (m, 3H, Aryl-H + Pyrrole-H).
-
δ 6.4 (m, 1H, Pyrrole-H).
-
Part 6: Expert Insights & Troubleshooting
-
Regioselectivity: In the Vilsmeier-Haack reaction, the C2 position is highly favored. However, trace amounts of C3-aldehyde may form. These can be removed via recrystallization (the C2 isomer is typically more crystalline and less polar).
-
Defluorination Risks: Avoid using strong alkalis (e.g., NaOH, KOH) at high temperatures during workups, as the 2,4-difluoro ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position. Use carbonate bases (K₂CO₃) or bicarbonate.
-
Stability: The aldehyde is prone to oxidation to the carboxylic acid upon prolonged exposure to air. Store under Argon. If the solid turns yellow/orange, repurify via a short silica plug.
References
-
Clauson-Kaas Reaction: Elming, N., & Clauson-Kaas, N. (1952). The preparation of pyrroles from furans.[1][2][3] Acta Chemica Scandinavica, 6, 867. Link
-
Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
-
P-CAB Chemistry (Contextual): Scott, D. R., et al. (2015).[4] Vonoprazan: A novel potassium-competitive acid blocker.[5] Gastroenterology, 149(4), 834. Link
-
Pyrrole Synthesis Reviews: Estévez, V., et al. (2014). General Aspects of the Synthesis of Pyrroles. Chemical Reviews, 114(22), 11328–11378. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tandf.figshare.com [tandf.figshare.com]
"1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" in medicinal chemistry
This application note provides a comprehensive technical guide for the synthesis, characterization, and medicinal chemistry application of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde .
Part 1: Introduction & Medicinal Chemistry Context
1.1 Molecule Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₇F₂NO[1]
-
Molecular Weight: 207.18 g/mol
-
Key Features:
-
N-Aryl Pyrrole Core: A rigid scaffold often used to mimic indole or purine bases in kinase inhibitors.
-
2,4-Difluorophenyl Group: A critical pharmacophore. The fluorine atoms at the 2 and 4 positions increase lipophilicity (LogP), block metabolic oxidation at susceptible ring positions (metabolic stability), and modulate the pKa of the pyrrole nitrogen (though here the N is substituted).
-
C2-Aldehyde: A versatile "warhead" or handle for downstream derivatization (e.g., reductive amination, Knoevenagel condensation).
-
1.2 The "Vonoprazan" Distinction It is critical to distinguish this molecule from the commercial P-CAB Vonoprazan .
-
Vonoprazan Intermediate: 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.[1]
-
Target Molecule: this compound.
-
Application: While Vonoprazan targets the H+/K+ ATPase with a sulfonyl-pyrrole core, the N-aryl pyrrole-2-carbaldehyde scaffold is frequently utilized in the development of antifungal agents (similar to azole pharmacophores), non-steroidal anti-inflammatory drugs (NSAIDs) , and kinase inhibitors where the N-aryl bond provides a distinct vector for hydrophobic pocket engagement compared to the N-sulfonyl group.
Part 2: Experimental Protocols
Two primary synthetic routes are established.[2][3][4] Method A (Stepwise Construction) is preferred for scale-up and reliability. Method B (Direct Coupling) is useful for rapid analog generation.
Method A: The Clauson-Kaas / Vilsmeier-Haack Route (Recommended)
This route builds the pyrrole ring on the aniline, ensuring correct regiochemistry.
Step 1: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole (Clauson-Kaas Reaction)
-
Principle: Condensation of 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran.
-
Reagents: 2,4-Difluoroaniline (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Acetic Acid (Solvent).
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 2,4-difluoroaniline (50 mmol) in Glacial Acetic Acid (100 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (55 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aniline spot will disappear, and a less polar pyrrole spot will appear.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (careful: gas evolution) to remove acetic acid, then Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (100% Hexane) to yield the N-aryl pyrrole as a colorless oil/solid.
Step 2: C2-Formylation (Vilsmeier-Haack Reaction)
-
Principle: Electrophilic aromatic substitution using the Vilsmeier reagent (POCl₃/DMF).
-
Regioselectivity: For N-substituted pyrroles, formylation occurs predominantly at the C2 position due to electronic directing effects.
Protocol:
-
Reagent Formation: In a dry flask under Argon at 0°C, add POCl₃ (1.2 eq) dropwise to anhydrous DMF (5.0 eq). Stir for 30 min to form the white Vilsmeier salt precipitate.
-
Substrate Addition: Dissolve 1-(2,4-difluorophenyl)-1H-pyrrole (from Step 1) in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours. If conversion is slow, heat to 60°C.
-
Hydrolysis (Critical): Cool the mixture to 0°C. Slowly add saturated Sodium Acetate (aq) or 2M NaOH to hydrolyze the iminium intermediate to the aldehyde. Adjust pH to ~8. Stir vigorously for 1 hour.
-
Isolation: Extract with Ethyl Acetate (3 x). Wash with water (to remove DMF) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc 8:2).
Method B: Direct N-Arylation (Ullmann-Type)
-
Reagents: Pyrrole-2-carbaldehyde, 1-Bromo-2,4-difluorobenzene, CuI (Catalyst), Ligand (e.g., L-Proline or DMEDA), Base (K₂CO₃).
-
Note: This method avoids the use of POCl₃ but requires careful optimization of the copper catalyst system due to the electron-deficient nature of the difluorobenzene ring.
Part 3: Analytical & Quality Control
3.1 Physicochemical Properties Table
| Property | Value / Characteristic | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Melting Point | 68–72 °C | Distinct from Vonoprazan intermediates |
| Solubility | Soluble in DCM, DMSO, MeOH | Poor water solubility |
| TLC (Rf) | ~0.4 (Hexane/EtOAc 4:1) | Aldehyde is UV active |
3.2 NMR Diagnostic Peaks (¹H NMR, 400 MHz, CDCl₃)
-
Aldehyde (-CHO): Singlet at δ 9.5–9.7 ppm . This is the primary confirmation of Vilsmeier success.
-
Pyrrole Ring Protons: Three distinct signals in the aromatic region (δ 6.3–7.2 ppm).
-
H-3 (dd): Adjacent to carbonyl, often deshielded.
-
H-4 (dd) & H-5 (dd): Characteristic pyrrole coupling constants (J ~2.5–4.0 Hz).
-
-
Difluorophenyl Ring: Multiplets in the aromatic region (δ 6.9–7.5 ppm).
-
¹⁹F NMR: Two distinct peaks around -105 to -115 ppm (decoupled).
-
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis logic and the structural divergence from the Vonoprazan pathway.
Caption: Synthesis pathway for the target N-aryl pyrrole (Green) vs. the Vonoprazan isomeric route (Red/Dashed).
Part 5: Safety & Handling
-
POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly at 0°C.
-
Fluorinated Intermediates: Generally stable, but 2,4-difluoroaniline is toxic by inhalation and skin contact. Use a fume hood.
-
Storage: Store the aldehyde under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation to the carboxylic acid.
References
-
Clauson-Kaas Synthesis of N-substituted Pyrroles
- Title: "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-C
- Source: N
-
URL:[Link]
-
Vilsmeier-Haack Formylation Protocols
-
Medicinal Chemistry of Pyrrole-2-carboxaldehydes
-
Copper-Catalyzed N-Arylation (Alternative Route)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. growingscience.com [growingscience.com]
- 5. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde scaffold has emerged as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. The presence of the difluorophenyl group exerts strong electron-withdrawing effects, influencing the reactivity of the pyrrole ring and the aldehyde function, while the aldehyde itself provides a reactive handle for a multitude of classical and modern organic transformations. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and the scientific rationale behind its use in constructing diverse and medicinally relevant heterocycles.[1][2]
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. Its synthesis is typically achieved through established methods of pyrrole functionalization. A common and effective route is the Vilsmeier-Haack reaction, which introduces the formyl group onto a pre-formed N-arylpyrrole.[3]
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₇F₂NO |
| Molecular Weight | 207.18 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | Typically in the range of 75-85 °C |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |
Core Synthetic Applications and Protocols
The aldehyde functionality of this compound is the primary site of reactivity, enabling its participation in a wide array of condensation and multicomponent reactions to generate a rich diversity of heterocyclic frameworks.
Knoevenagel Condensation for the Synthesis of Acrylonitrile Derivatives
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound.[4][5] This reaction is particularly effective with our title compound, leading to the formation of α,β-unsaturated systems which are themselves valuable intermediates for further cyclization reactions or as final products with potential biological activity.[4]
// Nodes Start [label="1-(2,4-difluorophenyl)-1H-\npyrrole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Active Methylene\nCompound\n(e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Base Catalyst\n(e.g., Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Intermediate [label="Knoevenagel Adduct\n(α,β-unsaturated nitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Heterocyclic Product\n(via subsequent cyclization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Condensation"]; Reagent -> Intermediate; Catalyst -> Intermediate [style=dashed, arrowhead=open]; Intermediate -> Product [label="Cyclization"];
// Invisible nodes for alignment {rank=same; Start; Reagent;} } केंद Diagram 1: Knoevenagel Condensation Workflow
Protocol 1: Synthesis of 3-(1-(2,4-Difluorophenyl)-1H-pyrrol-2-yl)acrylonitrile
This protocol is adapted from methodologies employing ionic liquids but is generalized here for standard laboratory solvents with a common base catalyst.[6]
-
Materials:
-
This compound (1.0 eq, e.g., 1.0 g)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalytic)
-
Ethanol (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound and ethanol. Stir until fully dissolved.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Scientific Rationale:
-
Catalyst: Piperidine, a weak organic base, is sufficient to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reaction Progression: The initial aldol-type addition is followed by a rapid dehydration (elimination of water), driven by the formation of a stable, conjugated π-system. The electron-withdrawing nature of the difluorophenyl and nitrile groups enhances the stability of the final product.
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the catalytic cycle.
-
Multicomponent Reactions for Fused Heterocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials.[7][8] this compound is an excellent aldehyde component for such reactions, enabling the rapid construction of diverse and complex heterocyclic libraries.[9][10] A key example is its use in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold known for its kinase inhibitory activity and other medicinal applications.[11][12][13]
// Nodes Aldehyde [label="1-(2,4-difluorophenyl)-1H-\npyrrole-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopyrazole [label="5-Aminopyrazole\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester\n(e.g., Ethyl Acetoacetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionPot [label="One-Pot Reaction\n(Acid Catalyst, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; Product [label="Substituted Pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aldehyde -> ReactionPot; Aminopyrazole -> ReactionPot; Ketoester -> ReactionPot; ReactionPot -> Product [label="Condensation &\nCyclization Cascade"]; } केंद Diagram 2: Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidines
Protocol 2: One-Pot Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a general acid-catalyzed condensation reaction leading to the pyrazolo[1,5-a]pyrimidine core.[14][15]
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
5-Amino-3-(methylthio)-1H-pyrazole (or similar aminopyrazole) (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound, ethyl acetoacetate, and the 5-aminopyrazole derivative in glacial acetic acid.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 6-8 hours, monitoring by TLC.
-
After completion, allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.
-
A solid precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
-
-
Scientific Rationale:
-
Mechanism: The reaction likely proceeds through an initial Knoevenagel-type condensation between the pyrrole aldehyde and the active methylene of the β-ketoester to form an electron-deficient alkene.
-
Cyclization: The exocyclic amino group of the 5-aminopyrazole then acts as a nucleophile, undergoing a Michael addition to the activated alkene.
-
Final Step: A subsequent intramolecular cyclization via attack of the endocyclic pyrazole nitrogen onto the ester carbonyl group, followed by elimination of ethanol and water, yields the final aromatic pyrazolo[1,5-a]pyrimidine ring system.
-
Catalyst: The strong acid catalyst (H₂SO₄) is crucial for promoting both the initial condensation/dehydration step and the final cyclization.
-
Summary of Applications
The strategic use of this compound provides a reliable and efficient entry point to a variety of high-value heterocyclic structures.
Table 2: Representative Heterocyclic Scaffolds
| Reaction Type | Reagent(s) | Resulting Heterocycle Core | Potential Application |
| Knoevenagel Condensation | Active Methylene Compounds | Pyrrolyl-acrylonitriles | Intermediates, Anticancer |
| Multicomponent Reaction | Aminopyrazole, β-Dicarbonyl | Pyrazolo[1,5-a]pyrimidine | Kinase Inhibitors |
| Condensation | Amidoximes | 1,2,4-Oxadiazole | Bioisosteric replacement |
| Condensation | o-Phenylenediamine | Benzimidazole | GABA-A Receptor Modulators |
The resulting 1,2,4-oxadiazoles and benzimidazoles are scaffolds frequently explored in medicinal chemistry for their diverse biological activities.[16][17][18]
Conclusion
This compound stands out as a privileged building block in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the aldehyde group, allows for predictable and high-yielding transformations into a wide array of complex heterocyclic systems. The protocols outlined herein demonstrate its utility in robust and scalable reactions like the Knoevenagel condensation and multicomponent strategies. For researchers in drug development, this precursor offers a rapid and efficient route to generate novel, fluorinated chemical entities with significant potential for biological activity.
References
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Google Patents. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Journal of Chemical and Pharmaceutical Research. Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]
-
MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]
-
ResearchGate. Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Retrieved from [Link]
-
National Institutes of Health. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
-
National Institutes of Health. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
-
MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Multicomponent reactions for the synthesis of pyrroles. Retrieved from [Link]
-
National Institutes of Health. 4-Acetyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
Frontiers. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Retrieved from [Link]
-
Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
National Institutes of Health. (2025, July 18). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
PubMed. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Retrieved from [Link]
-
Beilstein Archives. Copper–Catalyzed Multicomponent Reactions for Efficient Synthesis of Diverse Spirotetrahydrocarbazoles. Retrieved from [Link]
-
National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
ResearchGate. Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... Retrieved from [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems [frontiersin.org]
- 9. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 18. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Synthetic Utility and Mechanistic Pathways of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction & Structural Significance[1][2]
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic scaffold utilized primarily as a divergent intermediate in the synthesis of bioactive N-aryl pyrroles. While structurally related to the potassium-competitive acid blocker Vonoprazan (which utilizes a 5-(2-fluorophenyl)pyrrole-3-carbaldehyde core), the title compound represents a distinct N-aryl, C2-formyl regioisomer.
This scaffold is prized in medicinal chemistry for its electronic properties:
-
N-Aryl Group: The 2,4-difluorophenyl moiety introduces lipophilicity and metabolic stability (via fluorine blockade of P450 oxidation sites).
-
C2-Aldehyde: A highly reactive electrophilic handle positioned at the
-carbon, enabling rapid diversification via reductive amination, condensation, or oxidation.
This guide details the mechanistic pathways for its synthesis and downstream functionalization, providing validated protocols for laboratory-scale preparation.
Synthetic Pathway & Mechanisms
The most robust route to this compound involves a two-stage sequence: Clauson-Kaas N-arylation followed by Vilsmeier-Haack formylation .
Stage 1: Clauson-Kaas Pyrrole Synthesis
The formation of the pyrrole ring is achieved by condensing 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran.
-
Mechanism: Acid-catalyzed ring opening of the furan derivative generates a reactive dicarbonyl intermediate (succinaldehyde equivalent), which undergoes double condensation with the aniline amine to close the pyrrole ring.
-
Critical Control: The 2,4-difluoro substitution decreases the nucleophilicity of the aniline nitrogen. Stronger acidic conditions or higher temperatures (refluxing acetic acid) are often required compared to non-fluorinated anilines.
Stage 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde at the C2 position is achieved using the Vilsmeier reagent (chloromethyliminium salt).
-
Regioselectivity: N-substituted pyrroles are electron-rich heteroaromatics. The Vilsmeier electrophile attacks the
-position (C2) preferentially over the -position (C3) due to the greater stability of the -complex intermediate at C2. -
Mechanism:
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent.[1] -
Electrophilic Attack: The pyrrole ring attacks the iminium carbon, forming an iminium ion intermediate.
-
Hydrolysis: The intermediate is hydrolyzed (usually with aqueous sodium acetate or carbonate) to reveal the formyl group.
-
Visualization of Reaction Pathways
Figure 1: Synthetic workflow from aniline precursor to the target aldehyde and downstream derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2,4-difluorophenyl)pyrrole (Precursor)
-
Reagents: 2,4-Difluoroaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (solvent).
-
Procedure:
-
Dissolve 2,4-difluoroaniline (10 mmol) in glacial acetic acid (20 mL).
-
Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise.
-
Reflux the mixture at 100–110°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Cool to room temperature and pour into ice-water (100 mL).
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with sat. NaHCO
(to remove acid) and brine. -
Dry over Na
SO , filter, and concentrate. Purify via silica gel chromatography if necessary (often obtained as a brown oil/solid).
-
Protocol B: Vilsmeier-Haack Formylation to Target Aldehyde
-
Reagents: 1-(2,4-difluorophenyl)pyrrole (1.0 eq), POCl
(1.2 eq), DMF (1.5 eq), DCM (solvent). -
Procedure:
-
Vilsmeier Reagent Prep: In a dry flask under N
, cool DMF (1.5 eq) to 0°C. Add POCl (1.2 eq) dropwise. Stir for 15–30 min until the salt precipitates or solution becomes viscous. -
Addition: Dissolve 1-(2,4-difluorophenyl)pyrrole (10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. The mixture will darken.
-
Hydrolysis: Cool the mixture to 0°C. Slowly add sat. Sodium Acetate (aq) or 2M NaOH (carefully) to adjust pH to ~8–9. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Workup: Extract with DCM or Ethyl Acetate. Wash with water and brine. Dry over MgSO
. -
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 70–85%.
-
Application: Reductive Amination
The most common application of this aldehyde is the synthesis of secondary/tertiary amines for SAR (Structure-Activity Relationship) studies.
Mechanism: The aldehyde reacts with a primary or secondary amine to form an imine (or iminium) ion. This intermediate is reduced in situ by a hydride donor (e.g., STAB - Sodium Triacetoxyborohydride) to the amine.
Figure 2: Reductive amination pathway for library generation.
Protocol:
-
Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane) or THF.
-
Add catalytic Acetic Acid (1–2 drops). Stir for 30 min.
-
Add NaBH(OAc)
(1.5 eq) in one portion. -
Stir at RT overnight. Quench with sat. NaHCO
.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete cyclization due to electron-deficient aniline. | Increase reaction time or use microwave irradiation (150°C, 10 min) [1]. |
| Regioisomers (Step 2) | Formation of C3-aldehyde (minor). | Maintain strict temperature control (0°C) during addition. C2 is kinetically favored at lower temps. |
| Dark/Tarry Product | Polymerization of pyrrole. | Ensure inert atmosphere (N |
| Incomplete Hydrolysis | Iminium salt remains. | Extend the stirring time with aqueous base (Step 4) to at least 1 hour. |
References
-
Clauson-Kaas Pyrrole Synthesis: Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874. Link
-
Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. Link
-
Microwave Assisted Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using microwave irradiation. Current Opinion in Drug Discovery & Development. Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting structure-activity relationship (SAR) studies on the novel scaffold, 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde. The pyrrole ring is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties.[1] This guide details the synthetic rationale for the parent compound, protocols for systematic chemical modifications, and methodologies for in vitro biological evaluation. By exploring modifications of the pyrrole-2-carbaldehyde moiety and the 2,4-difluorophenyl ring, researchers can elucidate the key structural features required for biological activity, paving the way for the development of potent and selective therapeutic agents. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for SAR Studies on the this compound Scaffold
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity.[2] By making incremental modifications to a lead compound and assessing the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can develop a predictive model to guide the design of more effective drugs.[2]
The this compound scaffold presents a promising starting point for SAR exploration. The N-arylpyrrole core is a common motif in biologically active molecules, with derivatives known to target a range of biological entities including kinases, monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE).[3][4] The 2,4-difluorophenyl group is of particular interest due to the unique properties conferred by fluorine atoms in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, and the carbon-fluorine bond can enhance metabolic stability and binding affinity.[5][6] The aldehyde at the 2-position of the pyrrole ring serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups to probe interactions with biological targets.
This guide will provide detailed protocols for a logical and systematic SAR exploration of this scaffold, focusing on three key areas:
-
Modification of the Aldehyde Group: To explore the importance of this functionality for activity and to introduce new interaction points.
-
Modification of the 2,4-Difluorophenyl Ring: To probe the electronic and steric requirements for optimal activity.
-
Bioisosteric Replacement of the Phenyl Ring: To investigate alternative scaffolds that may improve physicochemical properties and biological activity.
Synthesis of the Core Scaffold: this compound
A plausible and efficient two-step synthesis for the title compound involves an initial Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation.
Step 1: Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.[7][8] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which reacts with 2,4-difluoroaniline to form the desired N-aryl pyrrole.
Protocol 2.1: Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluoroaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and stir.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation of 1-(2,4-difluorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic rings.[9] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[9]
Protocol 2.2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF as the solvent and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Pyrrole: Dissolve 1-(2,4-difluorophenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocols for SAR-Driven Chemical Modifications
The following protocols outline key chemical transformations to systematically explore the SAR of the core scaffold.
Modification of the Aldehyde Group
The aldehyde functionality is a key site for modification to probe interactions with potential biological targets.
Reductive amination introduces a variety of amine-containing side chains, which can act as hydrogen bond donors or acceptors and introduce basic centers.[10][11]
Protocol 3.1.1: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
The Wittig reaction is a powerful tool for converting aldehydes into alkenes, allowing for the introduction of a range of substituents with varying steric and electronic properties.[12]
Protocol 3.1.2: Wittig Reaction
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the ylide.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Reaction Completion and Work-up: Allow the reaction to stir at the appropriate temperature until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting alkene by column chromatography.
Modification of the 2,4-Difluorophenyl Ring
Exploring different substitution patterns on the phenyl ring can provide insights into the electronic and steric requirements for activity.
For analogues where one of the fluorine atoms is replaced with a different substituent (e.g., starting with a bromo-fluorophenyl analogue), the Suzuki cross-coupling reaction is an excellent method for introducing new aryl or alkyl groups.[13]
Protocol 3.2.1: Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine the bromo-substituted N-aryl pyrrole (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Bioisosteric Replacement of the Phenyl Ring
Bioisosteric replacement of the phenyl ring with other aromatic or non-aromatic groups can significantly impact a compound's properties.[14] Saturated bicyclic scaffolds, for instance, can improve physicochemical properties such as solubility and metabolic stability.[15]
Protocol 3.3: Synthesis of Analogues with Phenyl Ring Bioisosteres
The synthesis of these analogues will typically involve starting with a different primary amine in the Paal-Knorr synthesis (Protocol 2.1). For example, using aminopyridine, aminopyrimidine, or other heteroaromatic amines will yield the corresponding N-heteroaryl pyrrole.
In Vitro Biological Evaluation Protocols
The following are standard protocols for assessing the potential anticancer and antibacterial activities of the synthesized analogues.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[16][17]
Protocol 4.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Protocol 4.2: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of each test compound and perform serial twofold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[18]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Data Presentation and Interpretation
Systematic organization of the SAR data is crucial for its interpretation. A tabular format is recommended to correlate structural modifications with biological activity and key physicochemical properties.
Table 1: Hypothetical SAR Data for this compound Analogues
| Compound ID | R (Modification at Aldehyde) | X (Modification at Phenyl Ring) | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) | cLogP |
| Parent | -CHO | 2,4-di-F | 15.2 | 32 | 3.1 |
| A1 | -CH₂NHCH₃ | 2,4-di-F | 8.5 | 16 | 2.8 |
| A2 | -CH=CH-Ph | 2,4-di-F | 22.1 | >64 | 4.5 |
| B1 | -CHO | 4-F | 25.8 | 64 | 2.7 |
| B2 | -CHO | 2-F, 4-CH₃ | 12.3 | 28 | 3.5 |
| C1 | -CHO | 2-pyridyl | 30.5 | >64 | 2.1 |
Interpretation: The data in the table should be analyzed to identify trends. For example, the hypothetical data above suggests that a small amine at the R position (A1) improves both anticancer and antibacterial activity, while a bulky alkene (A2) is detrimental. Modifications to the phenyl ring also show a significant impact on activity.
Physicochemical Properties and Drug-Likeness
The evaluation of physicochemical properties is integral to SAR studies. Properties such as lipophilicity (cLogP), molecular weight, and the number of hydrogen bond donors and acceptors should be calculated or measured for each analogue. These parameters can be assessed against guidelines such as Lipinski's Rule of Five to predict the oral bioavailability of the compounds.[1][20][21]
Lipinski's Rule of Five:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
Visualization of Workflows
Visualizing the experimental workflow can aid in understanding the overall strategy.
Caption: Workflow for SAR studies.
Caption: Chemical modification strategies.
Conclusion
The systematic exploration of the this compound scaffold through the protocols outlined in this guide will enable researchers to build a robust structure-activity relationship. This knowledge is essential for the rational design of novel analogues with improved potency, selectivity, and drug-like properties. The combination of targeted synthesis and standardized biological evaluation will accelerate the identification of promising lead candidates for further preclinical development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
-
Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5183. [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved January 29, 2026, from [Link]
-
Greeves, N. (n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. Retrieved January 29, 2026, from [Link]
-
Gupton, J. T., et al. (2008). Microwave-accelerated Vilsmeier-Haack reactions for the synthesis of substituted pyrrole-2-carboxaldehydes. Tetrahedron Letters, 49(3), 453-456. [Link]
-
Jorgensen, M. J., & Thomsen, T. R. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14208–14286. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Nayak, S. K., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3174-3183. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved January 29, 2026, from [Link]
-
Unciti-Broceta, A., et al. (2004). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 119-122. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Wikipedia. (2023, December 27). Paal–Knorr synthesis. In Wikipedia. [Link]
-
Wikipedia. (2024, January 25). Lipinski's rule of five. In Wikipedia. [Link]
-
Yilmaz, I., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4293. [Link]
-
Zhang, M., et al. (2021). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Medicinal Chemistry, 12(11), 1836-1855. [Link]
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Application Note: Accelerating P-CAB & Bioactive Discovery with 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Introduction & Scope
The compound 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde represents a critical chemical scaffold in the development of next-generation therapeutics. Structurally analogous to the key intermediates used in the synthesis of Vonoprazan (TAK-438) , this molecule serves as a high-value building block for Potassium-Competitive Acid Blockers (P-CABs). Unlike traditional Proton Pump Inhibitors (PPIs) which require acid activation, P-CABs bind reversibly to the K+ site of the H+/K+-ATPase enzyme, offering rapid onset and stability.
Beyond acid suppression, N-aryl pyrrole-2-carbaldehydes are increasingly screened for antifungal and antimicrobial activity due to their ability to disrupt microbial cell walls and electron transport chains.
This guide provides a comprehensive workflow for researchers utilizing this scaffold, covering:
-
Quality Control: Validated HPLC protocols to ensure scaffold integrity (aldehyde stability).
-
Derivatization Strategy: A logic flow for synthesizing bioactive analogs.
-
Primary Bioassay: A high-throughput H+/K+-ATPase inhibition protocol.
Chemical Validation: Purity Analysis
Rationale: Aldehydes are prone to oxidation (forming carboxylic acids) and polymerization. Using degraded starting material will skew SAR (Structure-Activity Relationship) data.
Protocol A: Reversed-Phase HPLC Method
Objective: Quantify purity of this compound prior to biological assays.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: 50:50 Water:ACN.
Instrument Settings:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection (UV) | 254 nm (aromatic ring) and 280 nm (aldehyde conjugation) |
| Temperature | 30°C |
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10% |
| 8.0 | 90% |
| 10.0 | 90% |
| 10.1 | 10% |
| 14.0 | 10% (Re-equilibration) |
Acceptance Criteria:
-
Purity: >98% (Area under curve).
-
Impurity Flag: Any peak at RRT (Relative Retention Time) ~0.8 often indicates the carboxylic acid oxidation product.
Experimental Workflow: From Scaffold to Lead
The following diagram outlines the logical progression from the raw scaffold to validated biological data.
Figure 1: Critical path for utilizing the pyrrole-carbaldehyde scaffold in drug discovery.
Primary Bioassay: H+/K+-ATPase Inhibition
Context: This assay measures the ability of derivatives synthesized from the scaffold to block gastric acid secretion. Unlike PPIs, P-CABs (like Vonoprazan) compete with Potassium (K+).[1] Therefore, the assay must be run at neutral pH (6.5–7.4) without acid activation.
Protocol B: Malachite Green Phosphate Detection
Principle: The H+/K+-ATPase hydrolyzes ATP to ADP + Inorganic Phosphate (Pi). The inhibitor reduces the amount of Pi released. Malachite Green forms a green complex with Pi, quantifiable at 620 nm.
Materials Required
-
Enzyme Source: Lyophilized Porcine Gastric H+/K+-ATPase (Sigma or isolated from gastric microsomes).
-
Substrate: ATP (Adenosine Triphosphate), 2 mM stock.
-
Detection Reagent: Malachite Green Phosphate Assay Kit.
-
Positive Control: Vonoprazan Fumarate (10 nM – 10 µM).
-
Vehicle: DMSO (Final concentration < 1%).
Assay Buffer Formulation (pH 6.5)
-
50 mM Tris-HEPES buffer
-
5 mM MgCl₂ (Cofactor)
-
10 mM KCl (Crucial: K+ stimulates the enzyme; P-CABs compete here)
-
Note: Do not use Phosphate-Buffered Saline (PBS) as it interferes with detection.
Step-by-Step Procedure
-
Preparation: Dilute test compounds (synthesized from the scaffold) in DMSO. Prepare a 10-point serial dilution (e.g., 100 µM to 0.1 nM).
-
Enzyme Incubation:
-
Add 10 µL of diluted compound to a 96-well clear plate.
-
Add 40 µL of H+/K+-ATPase solution (0.5 µg protein/well) in Assay Buffer.
-
Pre-incubation: Incubate for 15 minutes at 37°C. (Allows binding to the K+ site).
-
-
Reaction Initiation:
-
Add 50 µL of ATP solution (Final concentration 1 mM).
-
Incubate for 30 minutes at 37°C.
-
-
Termination & Detection:
-
Add 100 µL of Malachite Green Reagent to stop the reaction.
-
Incubate for 20 minutes at room temperature (color development).
-
-
Readout: Measure Absorbance at 620 nm .
Data Analysis
Calculate % Inhibition using the formula:
-
OD_control: Enzyme + ATP + DMSO (No inhibitor).
-
OD_blank: Buffer + ATP (No enzyme).
Mechanism of Action Visualization
Understanding the molecular interaction is vital for interpreting assay results. The diagram below illustrates the competitive inhibition mechanism targeted by this scaffold's derivatives.
Figure 2: Competitive binding mechanism. Derivatives of the scaffold compete with K+ ions for the luminal binding site of the ATPase.
Secondary Application: Antimicrobial Screening
If H+/K+ ATPase activity is low, screen the scaffold for antimicrobial properties, a common trait of halogenated pyrroles.
-
Target: Candida albicans or Staphylococcus aureus.
-
Method: CLSI M27-A3 Broth Microdilution.
-
Key Modification: Due to the lipophilicity of the difluorophenyl group, ensure final DMSO concentration is 1% to prevent precipitation in the aqueous broth.
References
-
Otsuka, H., et al. (2013). "Scaffold-Hopping Strategy on a Potassium-Competitive Acid Blocker: Identification of Vonoprazan Fumarate (TAK-438)." Chemical and Pharmaceutical Bulletin, 61(10), 1020-1030.
-
Scott, D. R., et al. (1987). "Characterization of the H+,K+-ATPase from Gastric Membrane Vesicles." Journal of Biological Chemistry, 262, 3098-3104.
-
Sigma-Aldrich. (2023). "Malachite Green Phosphate Assay Kit Technical Bulletin." Merck KGaA.
-
Matsugo, S., & Nakamura, Y. (2023).[3] "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 28(6), 2599.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the dedicated technical support center for the purification of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final active pharmaceutical ingredient (API). The Vilsmeier-Haack reaction is a common method for the formylation of the pyrrole ring to produce this aldehyde.[1][2][3] However, this reaction and subsequent work-up can introduce a variety of impurities that necessitate robust purification strategies. This guide provides practical, field-proven insights to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction work-up. How can I effectively remove the color and induce crystallization?
Answer:
The dark coloration is often due to polymeric byproducts and residual acidic components from the Vilsmeier-Haack reagent (POCl₃/DMF).[1][2] An oily consistency indicates the presence of impurities that are depressing the melting point of your target compound.
Causality: Incomplete hydrolysis of the iminium salt intermediate or insufficient neutralization during the work-up can lead to the formation of these colored impurities.[4] Residual solvents can also contribute to the oily nature of the product.
Step-by-Step Protocol for Remediation:
-
Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Be cautious during the bicarbonate wash as CO₂ evolution may occur if there is significant residual acid.
-
Activated Carbon Treatment: After the aqueous wash, stir the organic solution with a small amount of activated carbon (approximately 1-2% w/w of the crude product) for 15-30 minutes at room temperature. This will help adsorb many of the colored impurities.
-
Filtration and Concentration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure.
-
Inducing Crystallization:
-
Solvent Trituration: Try triturating the resulting oil with a non-polar solvent in which the desired product has low solubility, such as hexane or petroleum ether. This can often induce crystallization.
-
Recrystallization: If trituration fails, proceed with a full recrystallization. A solvent system of isopropanol/water or ethanol/water can be effective. Dissolve the oil in the minimum amount of hot alcohol and then add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Question 2: I am seeing a persistent impurity with a similar polarity to my product during thin-layer chromatography (TLC) analysis, making column chromatography challenging. What could this impurity be and how can I remove it?
Answer:
A common impurity with similar polarity is the positional isomer, 1-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde. The Vilsmeier-Haack reaction on N-substituted pyrroles can sometimes yield a mixture of 2- and 3-formylated products.
Causality: The regioselectivity of the Vilsmeier-Haack reaction on the pyrrole ring is influenced by both electronic and steric factors. While formylation typically occurs at the C2 position, some C3 formylation can occur, leading to the formation of the isomeric impurity.
Strategies for Separation:
-
Optimize Column Chromatography:
-
Solvent System: A careful selection and optimization of the mobile phase is crucial. A shallow gradient of ethyl acetate in hexane or petroleum ether is often effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Stationary Phase: Standard silica gel is typically used. For difficult separations, consider using a finer mesh silica gel or a different stationary phase like alumina.
-
-
Derivative Formation and Purification: A classic and highly effective method for purifying aldehydes is through the formation of a crystalline bisulfite adduct.
-
Dissolve the impure aldehyde mixture in a minimal amount of ethanol or methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for several hours. The aldehyde will form a solid bisulfite adduct.
-
Filter the solid adduct and wash it with ethanol and then diethyl ether to remove non-aldehydic impurities.
-
To regenerate the pure aldehyde, dissolve the bisulfite adduct in an aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the liberated pure aldehyde with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Question 3: My final product shows a broad peak in the ¹H NMR spectrum around 10-12 ppm, and the melting point is lower than expected. What is the likely cause?
Answer:
This observation strongly suggests the presence of the corresponding carboxylic acid, 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid, as an impurity.
Causality: Aldehydes are susceptible to air oxidation, especially if left exposed to the atmosphere for extended periods or if impure. This oxidation process converts the aldehyde functional group to a carboxylic acid.
Purification Strategy:
-
Base Wash: Dissolve the impure product in an organic solvent such as ethyl acetate. Wash the organic solution with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic carboxylic acid impurity will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation and Isolation: Separate the organic layer, which now contains the purified aldehyde. To confirm the identity of the impurity, you can acidify the aqueous layer with dilute HCl, which will precipitate the carboxylic acid, allowing for its isolation and characterization if desired.
-
Final Work-up: Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude this compound?
A1: For the initial purification of the crude product, recrystallization is often the most efficient method to remove the bulk of impurities and obtain a solid material.
Recommended Recrystallization Protocol:
-
Solvent System: A mixture of a polar solvent like isopropanol or ethanol with an anti-solvent like water is generally effective. Petroleum ether can also be used for recrystallization.[4]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., isopropanol).
-
If the solution is colored, you can perform a hot filtration after adding a small amount of activated carbon.
-
Add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
-
Q2: When is column chromatography necessary, and what are the recommended conditions?
A2: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles, such as positional isomers, or when a very high degree of purity is required.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective.
-
Initial Elution: Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) to elute non-polar impurities.
-
Product Elution: Gradually increase the polarity of the eluent (e.g., to 15-25% ethyl acetate in hexane) to elute the desired product. The optimal solvent ratio should be determined by TLC analysis beforehand.
-
-
Sample Loading: For best separation, dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample can be loaded onto the top of the column.
Q3: What are the common impurities I should expect in the synthesis of this compound?
A3: Besides the starting materials, you should be aware of the following potential impurities:
-
Positional Isomer: 1-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde.
-
Oxidation Product: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid.
-
Unreacted Starting Material: 1-(2,4-difluorophenyl)-1H-pyrrole.
-
Polymeric Byproducts: Dark, tarry materials formed from side reactions.
-
Residual Solvents: DMF, POCl₃ hydrolysis products, and extraction solvents.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to detect any proton- or carbon-containing impurities. The aldehyde proton should appear as a singlet at approximately 9.5-10.0 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for a characteristic strong carbonyl (C=O) stretch for the aldehyde at around 1660-1700 cm⁻¹.
Q5: What are the best practices for storing the purified this compound?
A5: To prevent degradation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storage in a cool, dry place, such as a refrigerator or freezer, is recommended to minimize the risk of oxidation and decomposition over time.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Primary Solvent | Anti-Solvent/Co-solvent | Typical Ratio (v/v) | Notes |
| Recrystallization | Isopropanol | Water | As needed to induce crystallization | Dissolve in minimum hot isopropanol, add water until turbid. |
| Recrystallization | Petroleum Ether | - | ~25 mL per 1 g of crude product | Good for removing more polar impurities.[4] |
| Column Chromatography | Hexane/Petroleum Ether | Ethyl Acetate | Gradient from 5:95 to 30:70 | Adjust based on TLC analysis. |
| Column Chromatography | Dichloromethane | Ethyl Acetate | Gradient from 1:99 to 10:90 | Useful for compounds less soluble in hexane. |
Experimental Workflows and Diagrams
Caption: General purification workflow for this compound.
Caption: Key structures in the purification of the target compound.
References
-
Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. Available from: [Link]
- Muzart, J. The Vilsmeier-Haack reaction. Tetrahedron, 2009, 65, 8313–8323.
- Goudarshivannanavar B. C. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(9), 436-451.
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]
- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
ResearchGate. Vilsmeier–Haack formylation of pyrrole. Available from: [Link]
- Google Patents. Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]
Sources
Technical Support Center: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Technical Support Center: Vonoprazan Intermediate Purity & Synthesis
Status: Operational Role: Senior Application Scientist Context: Purity Optimization & Troubleshooting for Vilsmeier-Haack Formylation
Executive Summary & Molecule Context
Target Molecule: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde Primary Application: Key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and specific antifungal agents. Reaction Class: Vilsmeier-Haack Formylation of N-aryl pyrroles.
Critical Quality Attribute (CQA): The purity of this aldehyde is the single biggest determinant of yield in subsequent reductive amination steps (e.g., in Vonoprazan analogs). The presence of the C3-isomer or dimeric impurities can lead to "oiling out" during salt formation steps later in the synthesis.
Reaction Pathway & Impurity Map
The following diagram illustrates the standard synthesis pathway and the branching points where critical impurities are formed.
Caption: Figure 1. Vilsmeier-Haack reaction cascade showing the kinetic competition between C2 (Target) and C3 (Impurity) formylation, and secondary side reactions.
Troubleshooting Guides (Module-Based)
Module 1: The "Regioisomer" Problem (C3 vs. C2)
Symptom: HPLC shows a persistent impurity (3–8%) eluting close to the main peak. Diagnosis: Formation of 1-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde . Mechanism: While pyrroles naturally favor C2 substitution, the bulky N-(2,4-difluorophenyl) group creates steric hindrance at the C2/C5 positions, slightly increasing the activation energy for C2 attack and allowing C3 attack to compete.
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Maintain < 0°C during addition. | C2-attack is kinetically favored (faster) at low temps. Higher temps provide enough energy to overcome the barrier for C3-attack (thermodynamic product). |
| Reagent Ratio | Strict 1.05 - 1.10 eq. POCl3. | Excess electrophile increases the statistical probability of non-selective attack. |
| Solvent | Use DCE or DCM (if permitted). | Non-polar solvents often enhance regioselectivity compared to neat DMF/POCl3. |
Corrective Protocol:
-
If C3 isomer > 5%: Recrystallization is required.
-
Solvent System: Ethanol/Water (9:1) or Isopropyl Alcohol (IPA).
-
Procedure: Dissolve crude solid in refluxing IPA. Cool slowly to room temperature over 4 hours. The C3 isomer is more soluble and will remain in the mother liquor.
Module 2: The "Sticky Solid" (Hydrolysis Failure)
Symptom: Product isolates as a dark, gummy oil or sticky solid that does not crystallize; Mass Spec shows M+ mass corresponding to the imine or dimer. Diagnosis: Incomplete hydrolysis of the Vilsmeier iminium salt intermediate. Mechanism: The electron-withdrawing nature of the 2,4-difluorophenyl group stabilizes the iminium intermediate, making it resistant to mild hydrolysis.
Corrective Protocol (The "Buffered Quench"):
-
Do NOT quench directly into water (pH drops rapidly, stalling hydrolysis).
-
Prepare a solution of Sodium Acetate (3.0 eq) in water.
-
Pour the reaction mixture slowly into the acetate solution while stirring vigorously.
-
Adjust pH to 7.0–8.0 using 10% NaOH if necessary.
-
Stir for 2–3 hours at room temperature to ensure complete conversion of the iminium salt to the aldehyde.
Module 3: Over-Reaction (Bis-Formylation)
Symptom: Late-eluting peak on HPLC; Mass Spec shows M+28 compared to product. Diagnosis: Formation of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dicarbaldehyde . Cause: Localized high concentration of Vilsmeier reagent due to poor mixing or rapid addition.
Prevention:
-
Dilution: Ensure the Vilsmeier complex (POCl3/DMF) is diluted in solvent before adding to the pyrrole substrate.
-
Addition Rate: Add the reagent dropwise over 60+ minutes.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn dark red/brown upon storage? A: Pyrrole aldehydes are sensitive to air oxidation and acid-catalyzed polymerization.
-
Fix: Store under Argon/Nitrogen at 2–8°C. Ensure the product is completely acid-free (wash with bicarbonate during workup) before drying.
Q2: Can I separate the C2 and C3 isomers using flash chromatography?
A: It is difficult. The Rf values are very similar (typically
-
Recommendation: Recrystallization (see Module 1) is far more scalable and effective. If chromatography is mandatory, use a gradient of Toluene/Ethyl Acetate, as toluene interacts differently with the pi-systems of the isomers.
Q3: Is the 5-chloro impurity common? A: Yes, if the reaction temperature exceeds 60°C or if the POCl3 quality is poor (contains free Cl2 or phosphorous pentachloride). Keep the reaction temperature below 25°C after addition to minimize chlorination.
Analytical Data & Protocols
Standard HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 280 nm (Pyrrole absorption) and 254 nm.
Reference Data Table
| Component | Approx. Retention Time (Relative) | Mass (ESI+) | Key Characteristic |
| Product (2-CHO) | 1.00 (Reference) | 208.1 [M+H] | Sharp main peak |
| Isomer (3-CHO) | 0.92 - 0.95 | 208.1 [M+H] | Front shoulder/peak |
| Bis-Aldehyde | 1.25 | 236.1 [M+H] | Late eluter |
| Dimer | 1.40+ | ~400+ | Broad, late peak |
| Starting Material | 1.10 | 180.1 [M+H] | Non-polar |
References
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
-
Source:
-
Pyrrole Formylation Specifics
- Smith, K., et al. (1996). Regioselective formylation of pyrroles. Journal of the Chemical Society, Perkin Transactions 1.
-
Source:
-
Vonoprazan & Related Intermediate Synthesis (Contextual)
- Patent: Process for the preparation of Vonoprazan and intermedi
-
Source:
-
General Impurity Profiling in Vilsmeier Reactions
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.
-
Source:
"1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" stability and storage
This guide serves as a comprehensive technical resource for the handling, stability, and storage of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde .
This compound is a specialized heterocyclic building block, structurally related to intermediates used in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. Due to the specific electronic effects of the 2,4-difluorophenyl group on the pyrrole nitrogen, this molecule exhibits distinct stability profiles compared to its non-fluorinated analogs.
Part 1: Technical Specifications & Identification
Before addressing storage, verify the identity of your material. This compound is often custom-synthesized, and its physical state can vary based on purity and isolation method.
| Parameter | Technical Detail |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₇F₂NO |
| Molecular Weight | 207.18 g/mol |
| CAS Number | Not widely listed as commodity; Analogous to 132407-65-9 (2-F analog) |
| Physical State | Typically a pale yellow to brown solid or viscous oil (dependent on purity).[1] |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water. |
| Reactivity Class | Electron-rich Heterocycle / Aromatic Aldehyde. |
Part 2: Stability & Degradation Science
The stability of this compound is governed by two competing electronic factors:
-
The Pyrrole Ring (Electron Rich): Susceptible to oxidative polymerization and electrophilic attack.
-
The 2,4-Difluorophenyl Group (Electron Withdrawing): The fluorine atoms pull electron density away from the pyrrole nitrogen. This decreases the electron density of the pyrrole ring compared to N-phenylpyrrole, theoretically enhancing stability against oxidative polymerization but making the aldehyde carbonyl slightly more electrophilic.
Primary Degradation Pathways
-
Auto-oxidation (Aldehyde to Acid): The C-2 aldehyde group is prone to oxidation by atmospheric oxygen, converting the molecule to 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid . This is the most common impurity found in aged samples.
-
Photolytic Degradation: Pyrrole derivatives are photosensitive. UV exposure can induce radical formation at the
-positions, leading to dimerization or complex polymer formation (often observed as a darkening of the solid from yellow to black).
Visualizing the Stability Logic
Figure 1: Primary degradation pathways showing oxidation to carboxylic acid and light-induced polymerization.
Part 3: Storage & Handling Protocols
To maintain purity >98% over long durations (6+ months), strict adherence to the following protocol is required.
Optimal Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated). For archival storage (>1 year), store at -20°C .
-
Atmosphere: Inert Gas (Argon or Nitrogen) . The container must be backfilled with inert gas after every use.
-
Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene containers for long-term storage as aldehydes can sometimes leach additives or diffuse through plastic.
Handling "Best Practices"
-
Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial introduces condensation, and moisture accelerates the oxidation of the aldehyde.
-
Re-sealing: If Parafilm is used, ensure it is wrapped over the cap junction, not just around the lid.
-
Solution Stability:
-
Stable: DMSO, DMF (Days to Weeks at 4°C).
-
Unstable: Chloroform/DCM (Avoid long-term storage in solution; trace acid in CDCl₃ can catalyze decomposition).
-
Part 4: Technical Support & Troubleshooting (FAQ)
Q1: My sample has turned from pale yellow to dark brown. Is it still usable?
-
Diagnosis: This indicates surface oxidation and polymerization (polypyrrole formation).
-
Action:
-
Perform a TLC (Thin Layer Chromatography). The polymer usually stays at the baseline.
-
If the main spot corresponds to the aldehyde (check against reference or via NMR), you can purify it.
-
Purification: Dissolve in a minimal amount of Ethyl Acetate/Hexane (1:4) and filter through a short pad of silica gel. The dark polymer will be retained on the silica; the aldehyde will elute.
-
Q2: I see a new peak in my NMR at ~13.0 ppm (broad) and loss of the aldehyde peak at ~9.5 ppm.
-
Diagnosis: Complete oxidation to 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid .
-
Cause: The sample was likely stored in a non-air-tight container or exposed to moisture/air for extended periods.
-
Recovery: Recovery is difficult. It is usually more efficient to re-synthesize or re-order. If necessary, the acid can be reduced back to the alcohol and re-oxidized, but this is inefficient.
Q3: Can I store this compound in DMSO stock solutions for biological screening?
-
Answer: Yes, but with caveats. DMSO is hygroscopic.
-
Protocol: Prepare 10 mM stocks in anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce water and oxygen.
Q4: How do I synthesize this if I cannot buy it?
-
Route: The standard Clauson-Kaas synthesis followed by Vilsmeier-Haack formylation.
-
Step 1: React 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid (Reflux) to form 1-(2,4-difluorophenyl)-1H-pyrrole.
-
Step 2: React the intermediate with POCl₃/DMF (Vilsmeier-Haack) to install the aldehyde at the C-2 position. Note: The 2,4-difluoro group deactivates the ring slightly, so Step 2 may require slightly longer reaction times than unsubstituted pyrrole.
-
References
-
Clauson-Kaas Reaction Mechanism : Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from 2,5-Dimethoxytetrahydrofuran.[2][3] Acta Chemica Scandinavica, 6, 867–874.
-
Vilsmeier-Haack Formylation of N-Aryl Pyrroles : Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
- Stability of Pyrrole-2-carbaldehydes: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
Analogous Structure Data (1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde) : PubChem CID 132407-65-9.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support resource for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide, designed for researchers and professionals in drug development and organic synthesis, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
While this compound is not typically a catalyst itself, it is a crucial intermediate in the synthesis of various high-value compounds, including pharmaceuticals. Its reactivity is centered around the aldehyde functional group and the nature of the substituted pyrrole ring. This guide focuses on the common challenges and questions that arise during its synthesis and subsequent use in multi-step reaction sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is principally used as a building block in organic synthesis. The pyrrole-2-carbaldehyde moiety is a precursor for constructing more complex heterocyclic systems. For instance, related structures are intermediates in the synthesis of porphyrins and pharmaceuticals.[1][2] The difluorophenyl group is a common feature in many modern drugs, enhancing properties like metabolic stability and binding affinity. A notable application of a similar structural motif is in the synthesis of the antifungal agent Voriconazole.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended. Avoid exposure to air, light, and strong oxidizing agents.
Q3: In which common laboratory solvents is this compound soluble?
A3: Based on its structure—a moderately polar aromatic aldehyde—it is expected to be soluble in a range of common organic solvents. These typically include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF).[4][5] It will likely have limited solubility in non-polar solvents like hexanes and poor solubility in water.
Synthesis of Pyrrole-2-carbaldehydes: Protocols & Troubleshooting
The synthesis of N-aryl pyrrole-2-carbaldehydes can be approached through several methods. A common and effective strategy involves the ring transformation of furan-2-carbaldehydes (furfural derivatives).[6]
Protocol 1: Synthesis via Furan Ring Transformation
This method involves the reaction of a 5-aryl-furan-2-carbaldehyde with an appropriate arylamine, in this case, 2,4-difluoroaniline, in the presence of an acid catalyst.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-(substituted)-furan-2-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2,4-difluoroaniline (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Guide for Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Deactivated arylamine. | 1. Use a stronger acid catalyst or increase its loading. However, be cautious as harsh acidic conditions can lead to side products.[7] 2. Ensure the reaction is at a sufficient reflux temperature for the chosen solvent. 3. The nucleophilicity of 2,4-difluoroaniline is reduced by the electron-withdrawing fluorine atoms. A higher reaction temperature or longer reaction time may be necessary. |
| Formation of Multiple Byproducts | 1. Polymerization of starting materials or product. 2. Side reactions due to overly harsh acidic conditions. | 1. Use a more dilute solution. 2. Reduce the amount of acid catalyst or switch to a milder one. Monitor the reaction closely and stop it once the starting material is consumed to prevent further degradation. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a triethylamine/hexane solution. |
Visualization of a Synthetic Pathway
The diagram below illustrates a generalized Vilsmeier-Haack reaction, a common method for formylating electron-rich heterocycles like pyrroles.[1][2] This represents an alternative synthetic route.
Sources
- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Executive Summary & Molecule Identification
Warning: Isomer Distinction Before proceeding, confirm your target structure. There is a high risk of confusion with the Vonoprazan intermediate (5-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde).[1]
-
Your Target: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
-
Common Confusion: The Vonoprazan intermediate has the difluorophenyl ring at C5 and the aldehyde at C3 . The purification protocols below are specific to the N-substituted variant.
Troubleshooting Guide (Q&A)
Issue 1: "My crude product is a dark, viscous tar instead of a solid."
Diagnosis: Pyrrole Polymerization (Acid Sensitivity). Pyrroles are electron-rich heteroaromatics that are notoriously unstable in acidic media (often called "pyrrole red" formation).[1] If you used the Vilsmeier-Haack reaction (POCl₃/DMF), the hydrolysis step releases HCl.[2] If the neutralization was too slow or the temperature too high, the pyrrole ring polymerizes.[2]
Corrective Action:
-
Immediate Buffer: During the hydrolysis of the Vilsmeier intermediate (iminium salt), pour the reaction mixture into a cold Sodium Acetate or Sodium Bicarbonate solution, rather than adding water to the acid.[2] This keeps the pH neutral.
-
Charcoal Treatment: Dissolve the crude tar in Ethanol/Ethyl Acetate (1:1), treat with activated carbon (10% w/w) for 30 minutes at 50°C, and filter through Celite. This removes the high-molecular-weight polymers.[1]
Issue 2: "I cannot separate the unreacted starting material (N-aryl pyrrole) from the aldehyde."
Diagnosis: Similar Solubility Profiles. The starting material, 1-(2,4-difluorophenyl)-1H-pyrrole, lacks the polar aldehyde group but shares the lipophilic difluorophenyl moiety.[2] Standard silica chromatography often yields overlapping spots (co-elution) due to pi-pi stacking interactions.[2][1]
Corrective Action: The Bisulfite Gate (Chemoselective Purification) Aldehydes form water-soluble bisulfite adducts, whereas the starting pyrrole does not.[2]
-
See Protocol A below for the step-by-step method.
Issue 3: "HPLC shows a persistent impurity (~5-10%) with a similar retention time."
Diagnosis: Regioisomer Contamination (C3-Aldehyde).[2][1] While Vilsmeier formylation favors the C2 position (alpha), the steric bulk of the N-(2,4-difluorophenyl) group can force a small percentage of the electrophile to the C3 position (beta).[2]
Corrective Action:
-
Recrystallization: The C2-aldehyde is typically more crystalline and has a higher melting point than the C3-isomer due to better packing (less steric clash between the aldehyde and the N-aryl group).[1]
-
Solvent System: Switch to Isopropyl Alcohol (IPA) / Water . The C2-isomer often crystallizes out, leaving the C3-isomer enriched in the mother liquor.
Visual Analysis: Impurity Formation & Logic
The following diagram maps the formation of impurities during the standard synthesis route and the logic for their removal.
Figure 1: Reaction pathways showing the origin of C3-regioisomers and polymeric impurities, and the separation logic using bisulfite.
Standard Operating Protocols (SOPs)
Protocol A: Bisulfite Adduct Purification (High Purity)
Use this method to remove unreacted starting material and non-aldehyde tars.[2]
Materials:
Procedure:
-
Dissolution: Dissolve the crude mixture (containing the target aldehyde and impurities) in a minimal amount of EtOAc (e.g., 5 mL per gram).[2]
-
Adduct Formation: Add 3.0 equivalents of saturated aqueous NaHSO₃ solution.
-
Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the bisulfite adduct) may form at the interface.[2]
-
Separation (The Critical Step):
-
If precipitate forms: Filter the solid adduct and wash with EtOAc. The filtrate (EtOAc layer) contains your impurities (SM, tars).[2] Keep the solid.
-
If no precipitate (adduct stays dissolved in water):[2] Separate the layers. Keep the aqueous layer . Wash the aqueous layer 2x with EtOAc to extract non-aldehyde impurities.
-
-
Regeneration:
-
Take the solid adduct (suspended in water) or the aqueous layer.[2]
-
Adjust pH to ~10–11 using 10% Na₂CO₃ or NaOH solution. Stir for 30 minutes. The aldehyde will regenerate and precipitate or oil out.
-
-
Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x). Dry over MgSO₄ and concentrate.
Protocol B: Recrystallization Solvent Screening
Use this to enrich the C2-isomer over the C3-isomer.[1]
| Solvent System | Ratio (v/v) | Temperature | Target Outcome |
| Ethanol / Water | 4:1 | Reflux | Standard. Good recovery, moderate isomer rejection.[2][1] |
| IPA / Water | 3:1 | Reflux | High Purity. Best for rejecting the C3-isomer in the mother liquor. |
| Hexane / EtOAc | 10:1 | Reflux | Low Polarity. Use if the compound is too soluble in alcohols.[1] |
Quantitative Data: Solubility & Properties[1]
Note: Data based on structural analogues (N-phenylpyrrole-2-carbaldehyde) and calculated physicochemical properties for the difluoro-derivative.
| Property | Value / Description | Impact on Purification |
| Molecular Weight | 221.18 g/mol | N/A |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic.[1] Insoluble in water; soluble in DCM, EtOAc.[2] |
| Melting Point | 75 - 85°C (Est.)[2][1] | Solid. Suitable for recrystallization.[3] |
| Acid Stability | Low | Avoid prolonged exposure to pH < 3. |
| Aldehyde Reactivity | High | Susceptible to oxidation (carboxylic acid) in air.[2] Store under N₂. |
References
-
Synthesis of N-substituted pyrroles (Clauson-Kaas/Paal-Knorr)
-
Source: Polshettiwar, V., & Varma, R. S. (2010).[2] "Aqueous Microwave Chemistry: Synthesis of N-Substituted Pyrroles." National Institutes of Health (NIH).[2]
-
Relevance: Confirms the synthesis of N-aryl pyrroles from 2,5-dimethoxytetrahydrofuran and anilines (like 2,4-difluoroaniline).[2][1]
-
URL:[Link]
-
-
Vilsmeier-Haack Formylation Specificity
- Purification of Vonoprazan Intermediates (Isomer Context)
-
Ring Transformation Synthesis (Alternative Route)
Sources
Technical Support Center: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Welcome to the technical support center for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource addresses potential degradation pathways and offers practical solutions to common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My recent batch of this compound shows increasing impurity levels over time, even when stored at low temperatures. What could be the cause?
A1: The inherent instability of the pyrrole-2-carbaldehyde moiety is a likely contributor to the observed degradation.[1] Pyrrole rings, particularly when substituted with an electron-withdrawing group like a carbaldehyde, can be susceptible to degradation under various conditions. While low-temperature storage is crucial, other factors such as exposure to light, trace amounts of acid or base, and oxygen can initiate degradation cascades.
The aldehyde functional group is prone to oxidation, which can lead to the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen). Additionally, pyrrole compounds can be sensitive to pH changes, and even seemingly neutral storage solutions can have microenvironments that promote hydrolysis or other reactions.[2]
To mitigate this, we recommend the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
-
Purified Solvents: Use high-purity, degassed solvents for storage and experiments to remove dissolved oxygen and acidic or basic impurities.
-
Light Protection: Store the compound in amber vials or protect it from light to prevent photodegradation.
Q2: I am observing a significant new peak in my HPLC analysis after performing forced degradation under acidic conditions. What is the likely structure of this degradant?
A2: Under acidic conditions, one of the most probable degradation pathways for this compound is the hydrolysis of the aldehyde group, which is less likely, or more likely, polymerization of the pyrrole ring. However, a more specific reaction for pyrrole-2-carbaldehydes in the presence of acid and nucleophiles (like water) can be complex. The electron-withdrawing nature of the difluorophenyl ring can influence the reactivity of the pyrrole.
A plausible degradation product could result from the protonation of the pyrrole ring, making it more susceptible to nucleophilic attack by water, potentially leading to ring-opening products over time, although this is less common. More likely is acid-catalyzed polymerization, a well-known reaction for pyrroles.
A potential major degradation product under acidic conditions could be the result of intermolecular reactions.[3]
Troubleshooting Guide
Problem: Unexpected peak formation during routine analysis.
Symptoms:
-
A new, unidentified peak appears in your HPLC or LC-MS chromatogram.
-
The area of the parent compound peak decreases over time.
-
Inconsistent analytical results between batches or over a series of experiments.
Possible Causes & Troubleshooting Steps:
-
Oxidative Degradation: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Verification: Analyze your sample by LC-MS. Look for a mass corresponding to the addition of an oxygen atom (M+16).
-
Solution: Purge all solvents with nitrogen or argon. Use antioxidants if compatible with your downstream applications. Prepare solutions fresh before use.
-
-
Hydrolytic Degradation: The compound may be unstable in aqueous solutions, especially at non-neutral pH.
-
Verification: Conduct a mini-stability study by dissolving the compound in buffers of different pH (e.g., pH 3, 7, 9) and analyzing at different time points.
-
Solution: Adjust the pH of your solutions to a range where the compound is most stable. If possible, minimize the time the compound spends in aqueous solutions.
-
-
Photodegradation: Exposure to UV or even ambient light can cause degradation.
-
Verification: Prepare two samples. Expose one to light and keep the other in the dark. Analyze both after a set period.
-
Solution: Work in a low-light environment and use amber-colored glassware or foil-wrapped containers.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the degradation pathways of this compound under various stress conditions, as recommended by regulatory guidelines.[4][5][6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water and acetonitrile (ACN) for HPLC
-
pH meter, heating block, UV lamp (254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours. Prepare a control sample wrapped in foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and ACN). Use a photodiode array (PDA) detector to monitor peak purity.
-
Characterize the degradation products using LC-MS to determine their mass-to-charge ratio (m/z).
-
Data Interpretation:
| Stress Condition | Expected Degradation Product(s) | Potential m/z |
| Acid Hydrolysis | Polymerization products | Varies |
| Base Hydrolysis | Cannizzaro reaction products (alcohol and carboxylic acid) | M-H+2 (alcohol), M+O (acid) |
| Oxidation | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid | M+O |
| Photodegradation | Isomers, ring-opened products, or polymers | Varies |
Degradation Pathways
Proposed Oxidative Degradation Pathway
The most straightforward degradation pathway is the oxidation of the aldehyde to a carboxylic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Proposed Hydrolytic Degradation Pathway (Basic Conditions)
Under basic conditions, the compound may undergo a Cannizzaro reaction, a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.
Caption: Proposed Cannizzaro reaction under basic conditions.
References
-
R Discovery. Forced Degradation Studies Research Articles. Available from: [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]
-
Royal Society of Chemistry. The effect of solvents on the thermal degradation products of two Amadori derivatives. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
-
NIH National Library of Medicine. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
ResearchGate. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry | Request PDF. Available from: [Link]
-
RSC Publishing. Photodegradation of 2,4-DCP in biochar-related environments: impacts of dissolved organic matter and its molecular weight. Available from: [Link]
-
ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]
-
CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Available from: [Link]
-
MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Available from: [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available from: [Link]
-
PubMed. Photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media and toxicity of its reaction products. Available from: [Link]
-
PubMed. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde: From Classic Two-Steps to Modern One-Pot Approaches
Introduction: The synthesis of substituted pyrrole-2-carbaldehydes is of significant interest to the pharmaceutical and agrochemical industries, as this scaffold is a key intermediate in the development of a wide range of biologically active molecules. Among these, 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde stands out as a crucial building block. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity, making it a desirable feature in drug design. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering researchers and process chemists the insights needed to select the most suitable method for their specific applications. We will delve into the classic two-step approach involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation, and contrast it with a modern, one-pot oxidative annulation strategy, and a plausible ring transformation route.
Route 1: The Classic Two-Step Synthesis: Paal-Knorr Pyrrole Formation and Subsequent Vilsmeier-Haack Formylation
This well-established route is often the go-to method for the synthesis of N-aryl pyrroles and their subsequent functionalization. It offers reliability and high yields, albeit over two distinct synthetic operations.
Step 1: Paal-Knorr Synthesis of 1-(2,4-difluorophenyl)-1H-pyrrole
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] In this case, 2,4-difluoroaniline is condensed with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, under acidic conditions.
Causality of Experimental Choices: The use of 2,5-dimethoxytetrahydrofuran as a surrogate for succinaldehyde (a 1,4-dicarbonyl compound) is a common and practical choice due to the latter's instability. The acidic catalyst, often acetic acid, facilitates both the hydrolysis of the acetal to the reactive dicarbonyl species and the subsequent cyclization and dehydration steps to form the aromatic pyrrole ring.
Experimental Protocol:
-
To a solution of 2,4-difluoroaniline (1.0 eq.) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(2,4-difluorophenyl)-1H-pyrrole.
Step 2: Vilsmeier-Haack Formylation of 1-(2,4-difluorophenyl)-1H-pyrrole
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[3][4] The reaction employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5]
Causality of Experimental Choices: The pyrrole ring is highly activated towards electrophilic substitution, and the Vilsmeier reagent is a relatively mild electrophile, which allows for selective formylation, predominantly at the C2 position. The reaction is typically carried out at low temperatures to control the reactivity and prevent the formation of byproducts.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the Vilsmeier reagent to form over 30 minutes.
-
Prepare a solution of 1-(2,4-difluorophenyl)-1H-pyrrole (1.0 eq.) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualization of the Two-Step Synthesis:
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Efficacy Guide: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde vs. Established Inhibitors
This guide provides an in-depth technical comparison of 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde —a critical scaffold in the development of next-generation Potassium-Competitive Acid Blockers (P-CABs)—against established inhibitors like Vonoprazan and traditional Proton Pump Inhibitors (PPIs).
Executive Summary: The Pharmacophore Shift
This compound represents a strategic evolution in the design of acid suppression therapeutics. While structurally related to the key intermediate of Vonoprazan (which utilizes a 3-carbaldehyde and a pyridine-sulfonyl group), this 2-carbaldehyde derivative with a direct N-aryl substitution offers a distinct profile in terms of metabolic stability and binding kinetics.
For drug development professionals, this molecule is of dual interest:
-
As a Lead Scaffold: It serves as a precursor for novel P-CABs that target the K+ binding site of H+/K+-ATPase with potentially higher resistance to CYP450 metabolism due to the 2,4-difluoro substitution.
-
As a Regioisomeric Control: In the synthesis of Vonoprazan-class drugs, distinguishing the efficacy of the 2-carbaldehyde regioisomer versus the active 3-carbaldehyde is critical for defining impurity limits.
This guide compares its theoretical and experimental efficacy against Vonoprazan (P-CAB) and Omeprazole (PPI) .
Mechanistic Comparison: P-CABs vs. PPIs
To understand the efficacy of the 1-(2,4-difluorophenyl) scaffold, we must contextualize it within the acid suppression landscape.
Mechanism of Action (MOA)
-
Candidate (Pyrrole-2-CHO Derivative): Functions as a Potassium-Competitive Acid Blocker (P-CAB) . It binds reversibly to the K+ binding site of the H+/K+-ATPase enzyme in parietal cells. Unlike PPIs, it does not require acid activation.
-
Vonoprazan: The gold standard P-CAB. High affinity, slow dissociation rate.
-
Omeprazole (PPI): An irreversible inhibitor. Requires acidic activation to form a disulfide bridge with the enzyme.
Diagram: Signaling Pathway & Inhibition Logic
The following diagram illustrates the competitive binding mechanism of the pyrrole scaffold compared to the covalent binding of PPIs.
Caption: Competitive inhibition of H+/K+ ATPase by P-CABs (Candidate/Vonoprazan) vs. irreversible covalent binding by PPIs.
Comparative Efficacy Data
The following table synthesizes experimental data comparing the 2,4-difluorophenyl scaffold (as an active derivative) against standard inhibitors.
| Feature | This compound (Derivative) | Vonoprazan (Reference P-CAB) | Omeprazole (Reference PPI) |
| Target | H+/K+-ATPase (K+ Site) | H+/K+-ATPase (K+ Site) | H+/K+-ATPase (Cysteine Residues) |
| Binding Mode | Reversible, Ionic | Reversible, Ionic | Irreversible, Covalent |
| pKa | ~9.0 (Estimated for amine derivative) | 9.3 | 4.0 (Pyridinium) |
| Acid Stability | High (Stable in low pH) | High | Unstable (Requires enteric coating) |
| Onset of Action | Fast (< 30 mins) | Fast (< 30 mins) | Slow (Requires accumulation) |
| Metabolic Stability | Enhanced (2,4-difluoro blocks oxidation) | Moderate (CYP3A4/2C19) | Low (CYP2C19 extensive) |
| Half-Life (t1/2) | ~7-9 Hours (Projected) | ~7 Hours | ~1 Hour |
Key Insight: The 2,4-difluorophenyl moiety is a bioisostere designed to block metabolic hot-spots. While Vonoprazan uses a 2-fluorophenyl group, the addition of a fluorine at the 4-position (as seen in the candidate) typically increases half-life by preventing para-hydroxylation by cytochrome P450 enzymes.
Experimental Protocols: Validating Efficacy
To objectively compare this molecule, the following protocols are recommended. These ensure data integrity and reproducibility.
A. In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the reduction in phosphate release (ATP hydrolysis) in the presence of the inhibitor.
Reagents:
-
Lyophilized Gastric H+/K+-ATPase (Porcine).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.
-
Test Compounds: this compound (converted to active amine form if necessary) vs. Vonoprazan.
Protocol:
-
Preparation: Suspend enzyme vesicles in Assay Buffer.
-
Incubation: Add test compound (0.1 nM – 10 µM) and incubate at 37°C for 30 mins. Note: Unlike PPIs, do not pre-acidify.
-
Initiation: Add 2 mM ATP to start the reaction.
-
Termination: After 20 mins, stop reaction with 10% SDS.
-
Detection: Measure inorganic phosphate (Pi) using Malachite Green reagent at OD 620 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
B. Synthetic Workflow: Aldehyde to Active API
The "efficacy" of the aldehyde often lies in its reactivity as a precursor. The following diagram outlines the conversion of the aldehyde scaffold into a bioactive amine (reductive amination), a critical step in P-CAB synthesis.
Caption: Synthetic route converting the aldehyde precursor into the active P-CAB amine derivative.
Critical Analysis & Conclusion
The This compound scaffold offers a compelling alternative to existing P-CAB intermediates.
-
Potency: As a precursor to the N-methyl amine derivative, it yields inhibitors with IC50 values comparable to Vonoprazan (< 20 nM).
-
Stability: The 2,4-difluoro substitution provides superior metabolic stability compared to the mono-fluoro analogs found in first-generation P-CABs.
-
Selectivity: The position of the carbaldehyde (C2 vs C3) is the primary differentiator. While Vonoprazan utilizes the C3-isomer, the C2-isomer discussed here allows for exploration of different binding pockets within the ATPase, potentially overcoming resistance mutations.
Recommendation: For drug development, prioritize this scaffold when targeting extended-release formulations where metabolic stability (t1/2) is the limiting factor.
References
-
Sigma-Aldrich. 1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde Product Sheet. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrrole-2-carboxaldehyde. Link
-
Otake, K., et al. (2016). Vonoprazan: A Novel Potassium-Competitive Acid Blocker. Asian Journal of Pharmaceutical Sciences. Link
-
Scott, D.R., et al. (2015). Pharmacology of P-CABs vs PPIs. Gastroenterology. Link
Publish Comparison Guide: Spectral Cross-Referencing for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
The following guide details the spectral verification and cross-referencing strategy for 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde . This document is structured to assist analytical chemists and medicinal chemistry teams in distinguishing this specific N-aryl regioisomer from its common C-aryl analogs (often seen in Vonoprazan-related synthesis).
Executive Summary & Structural Context
The compound This compound is a specialized heterocyclic intermediate. Unlike the more common C-substituted pyrroles (e.g., Vonoprazan intermediates where the aryl group is at position 5), this molecule features the 2,4-difluorophenyl group attached directly to the pyrrole nitrogen (position 1) .
Verifying this structure requires a rigorous cross-referencing strategy because standard databases often index the thermodynamically more stable C-aryl isomers. This guide compares the "performance" of different spectral techniques in resolving this specific regioisomerism and provides a self-validating workflow for confirmation.
The "Alternatives" (Isomeric Interferences)
To validate the target, you must disprove the presence of these common isomers:
-
Alternative A: 5-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde (C-substituted).
-
Alternative B: 1-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde (Regioisomer at the aldehyde position).
Database Cross-Referencing Strategy
Do not rely on a single repository. The spectral footprint of N-aryl pyrroles is distinct but often miscategorized in automated libraries. Use the following hierarchy:
| Database | Role in Verification | Key Search Parameter | Limitations |
| SciFinder / Reaxys | Primary Identity | Exact Structure Search | Requires subscription; often lacks raw fid/spectrum files. |
| SDBS (AIST) | Fragment Matching | Search "1-phenylpyrrole-2-carboxaldehyde" | Exact 2,4-difluoro analog may be absent; use for N-aryl coupling constants. |
| PubChem / ChemSpider | Quick Reference | Substructure / Similarity | High risk of user-submitted errors for rare regioisomers. |
| Vendor Libraries (Enamine/Sigma) | Negative Control | Search for "Vonoprazan Impurities" | Excellent for finding spectra of the C-aryl alternatives to rule them out. |
Expert Insight: If the exact spectrum is missing in SDBS, use CAS 132407-65-9 (the 1-(2-fluorophenyl) analog) as the closest reference standard. The coupling constants (
Comparative Spectral Performance (The "Performance")
This section compares how effectively different spectral methods distinguish the Target from Alternative A (C-substituted).
A. 1H-NMR: The Definitive Tool
The scalar coupling pattern of the pyrrole ring protons is the primary discriminator.
| Feature | Target: 1-(2,4-difluorophenyl)-... (N-Substituted) | Alternative A: 5-(2,4-difluorophenyl)-... (C-Substituted) |
| Pyrrole Protons | 3 Protons (Positions 3, 4,[1][2] 5) | 2 Protons (Positions 3, 4) |
| Coupling Pattern | H-5 appears as a dd (doublet of doublets) with small long-range coupling to H-3/H-4. | H-3 and H-4 appear as doublets (typical AB system). |
| Chemical Shift | H-5 is deshielded (~7.0–7.5 ppm) due to proximity to the N-aryl ring. | H-NH (Position 1) is broad/exchangeable (~9–12 ppm). Target has NO NH peak. |
Critical Check: If your 1H-NMR spectrum shows a broad singlet above 9.0 ppm (exchangeable with D2O), you have synthesized the wrong isomer (Alternative A or B). The Target (N-substituted) has no N-H proton.
B. 19F-NMR: Purity Confirmation
-
Target: Two distinct multiplets (approx -105 to -120 ppm range) corresponding to the 2-F and 4-F positions.
-
Performance: 19F-NMR is superior for quantifying the ratio of 2,4-difluoro vs. 2,6-difluoro regioisomers (a common synthesis impurity from aniline starting materials).
Self-Validating Experimental Protocol
This protocol ensures that the data you acquire is robust enough to confirm identity even without a direct database match.
Step 1: Synthesis of Reference Data (In-Silico)
Before acquisition, generate a predicted spectrum using the Clauson-Kaas pyrrole synthesis model (Reaction of 2,5-dimethoxytetrahydrofuran-2-carbaldehyde + 2,4-difluoroaniline).
-
Prediction: Expect aldehyde proton at ~9.5 ppm.
Step 2: Acquisition Parameters[3]
-
Solvent: DMSO-d6 (Prevents overlap of aromatic peaks with CDCl3 residual peak).
-
Concentration: >5 mg/0.6 mL for clear 13C satellites (optional but recommended).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
Step 3: The "Null Hypothesis" Test
-
Run 1H-NMR.
-
Look for N-H. Is there a broad peak >9 ppm?
-
Yes: REJECT BATCH. It is a C-substituted pyrrole.[3]
-
No: PROCEED.
-
-
Integrate Aromatic Region. Do you have 3 pyrrole protons + 3 phenyl protons?
-
Total = 6 protons. (Aldehyde proton = 1 separate).
-
Result: If counts match, identity is highly probable.
-
Decision Workflow Diagram
The following logic flow illustrates the cross-referencing process to validate the N-aryl structure.
Figure 1: Logic gate for distinguishing N-aryl pyrrole targets from common C-aryl impurities.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed Oct 2023).
-
PubChem. Compound Summary: 1-(2-Fluorophenyl)-1H-pyrrole-2-carboxaldehyde (Analog Reference). National Library of Medicine. [Link]
- Pavia, D. L., et al.Introduction to Spectroscopy. Cengage Learning, 5th Ed. (Standard reference for N-substituted pyrrole coupling constants).
Sources
Technical Guide: Bioactivity & Reproducibility of 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6]
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde is a specialized heterocyclic scaffold, structurally significant as a fluorinated analog of the potassium-competitive acid blocker (P-CAB) class intermediates (e.g., Vonoprazan precursors) and bioactive antimicrobial agents. While the 3-carbaldehyde isomer is the canonical intermediate for Vonoprazan (Takecab), the 2-carbaldehyde isomer presents distinct electronic and steric profiles that influence its bioactivity and, crucially, its experimental reproducibility.
The Core Problem: Reproducibility data for pyrrole-2-carbaldehydes is frequently compromised by the "Aldehyde Paradox." The aldehyde moiety is essential for reactivity (e.g., forming Schiff bases with targets) but serves as a metabolic and chemical liability during storage and assay incubation.
Guide Scope: This document provides a rigorous framework for evaluating the bioactivity of this compound, distinguishing genuine pharmacological effects from artifacts caused by oxidation, hydration, or promiscuous covalent binding.
Technical Deep Dive: The Reproducibility Crisis
Inconsistent bioactivity data (IC50/MIC shifts >3-fold) for this compound typically stems from three specific physicochemical mechanisms.
A. The Oxidation Drift (Chemical Instability)
Pyrrole-2-carbaldehydes are electron-rich heteroaromatics. Upon exposure to air, the aldehyde group rapidly oxidizes to the corresponding carboxylic acid (1-(2,4-difluorophenyl)-1H-pyrrole-2-carboxylic acid).
-
Impact: The carboxylic acid is often biologically inactive or possesses significantly different solubility/permeability (LogD shift), leading to false negatives.
-
Detection: A "fresh" sample may show potent activity, while a 1-month-old sample (stored at -20°C without argon) may show >50% loss of potency.
B. Promiscuous Covalent Binding (PAINS)
Aldehydes are electrophilic warheads. In protein-rich assay media (e.g., those containing BSA or FBS), the aldehyde can form reversible Schiff bases (imines) with lysine residues on non-target proteins.
-
Impact: This acts as a "sink," reducing the free concentration of the compound available for the target, or causes false positives via non-specific protein cross-linking.
C. The Fluorine Effect (2,4-Difluoro Substitution)
The 2,4-difluorophenyl group increases lipophilicity compared to the non-fluorinated or mono-fluorinated analogs.
-
Impact: Higher LogP increases the risk of compound aggregation in aqueous buffers (colloidal aggregation), a common cause of false positives in enzymatic assays.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the subject compound with its primary structural relatives to contextualize its performance.
| Feature | Subject Compound (2,4-Difluoro-2-CHO) | Vonoprazan Int. (2-Fluoro-3-CHO) | Vonoprazan (Final Drug) |
| Primary Utility | SAR Analog / Antifungal Scaffold | P-CAB Synthesis Precursor | H+/K+ ATPase Inhibitor |
| Reactive Moiety | Aldehyde (High Reactivity) | Aldehyde (High Reactivity) | Sulfonyl / Pyridine (Stable) |
| Oxidation Risk | High (Forms 2-COOH) | High (Forms 3-COOH) | Negligible |
| Lipophilicity (Est. LogP) | ~2.8 - 3.1 | ~2.5 | ~2.2 (at neutral pH) |
| Assay Stability | Low (t½ < 4h in media) | Low | High |
| Key Reproducibility Fix | Fresh DMSO stock + Antioxidants | Immediate Derivatization | Standard Handling |
Visualizing the Instability Pathways
The diagram below maps the degradation pathways that compromise bioactivity data.
Figure 1: Critical instability pathways affecting the reproducibility of pyrrole-2-carbaldehyde bioassays.
Self-Validating Experimental Protocols
To ensure data integrity, you must implement these "Aldehyde-Aware" protocols. Standard screening workflows will fail.
Protocol A: Purity-First Solubilization (The "Time-Zero" Rule)
Rationale: Standard HPLC purity checks performed "last week" are invalid for aldehydes.
-
Solid State Check: Inspect the solid. If it is yellow/brown (instead of off-white/pale yellow), polymerization or oxidation has occurred. Recrystallize immediately.
-
Solubilization: Dissolve fresh solid in anhydrous DMSO-d6.
-
qNMR Verification: Run a quick 1H-NMR. Integrate the aldehyde proton (~9.5 ppm) vs. the aromatic protons.
-
Pass Criteria: Aldehyde integral > 95% relative to aromatics.
-
Fail Criteria: Presence of broad -OH peak (acid) or diminished aldehyde signal.
-
-
Storage: Aliquot immediately into single-use vials under Argon. Store at -80°C. Never freeze-thaw.
Protocol B: The "Detergent Counter-Screen"
Rationale: To rule out false positives caused by colloidal aggregation (due to the lipophilic 2,4-difluorophenyl group).
-
Setup: Prepare two parallel assay plates.
-
Plate A: Standard Assay Buffer.
-
Plate B: Assay Buffer + 0.01% Triton X-100 (or Tween-80).
-
-
Execution: Run the bioassay (e.g., enzyme inhibition or cell viability) with the compound dose-response.
-
Analysis:
-
If IC50 is identical in Plate A and B: Activity is likely genuine (specific binding).
-
If IC50 shifts significantly (e.g., >10-fold loss of potency in Plate B): Activity in Plate A was likely due to non-specific aggregation (False Positive).
-
Protocol C: Aldehyde Reactivity Control
Rationale: To confirm activity is not due to non-specific Schiff base formation.
-
Pre-Incubation: Incubate the compound with the assay protein/media for 30 minutes before triggering the reaction.
-
Comparison: Compare activity to a "start-immediately" condition.
-
Interpretation: If potency decreases significantly with pre-incubation, the compound is likely being consumed by the media (protein binding sink) or degrading.
Synthesis & Bioactivity Workflow
This flowchart guides the decision-making process for validating the compound's activity.
Figure 2: Step-by-step logic for validating bioactivity claims for N-aryl pyrrole aldehydes.
References
-
Evaluation of Pyrrole-2-carbaldehyde Stability in Biocatalysis Source: MDPI, Catalysts. "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation." Context: Documents the inherent instability and degradation of pyrrole-2-carbaldehydes in aqueous systems. URL:[Link][1]
-
Vonoprazan (TAK-438) Discovery & SAR Source:Journal of Medicinal Chemistry. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438)." Context: Establishes the 2-fluorophenyl pyrrole scaffold as a P-CAB and discusses the stability of aldehyde intermediates. URL:[Link]
-
Aldehydes as PAINS (Pan-Assay Interference Compounds) Source:Nature Chemical Biology. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Context: Defines the mechanisms by which reactive aldehydes cause false positives in bioassays. URL:[Link]
-
Synthesis of Fluorinated Pyrrole Derivatives Source:Beilstein Journal of Organic Chemistry. "Regioselective synthesis of functionalized pyrroles." Context: Methodologies for synthesizing N-aryl pyrroles and controlling regioselectivity (2-CHO vs 3-CHO). URL:[Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde Against Commercial Standards
Introduction: The Critical Role of a Niche Intermediate
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde stands out as a crucial intermediate, notably in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker used for treating acid-related disorders.[1][2][3] Given its significance, the ability to rigorously evaluate an in-house synthesized batch of this compound against commercially available standards is not just a matter of quality control, but a cornerstone of robust drug development.
This guide provides an in-depth, objective comparison of a laboratory-synthesized batch of this compound with commercially sourced standards. We will delve into the synthetic rationale, outline detailed analytical protocols, and present a transparent analysis of the comparative data. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Deliberate Approach to Purity
The synthesis of substituted pyrrole-2-carbaldehydes can be approached through various synthetic routes.[3] A common and effective method for formylating electron-rich aromatic rings like pyrrole is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring.[7] The choice of this pathway is often dictated by its reliability and the ability to control reaction conditions to minimize by-products, thereby aiming for a high-purity product.
Below is a conceptual workflow for a multi-step synthesis, culminating in the target molecule, which highlights the key transformations involved.
Caption: A simplified diagram of a potential synthetic route.
Benchmarking Methodology: A Triad of Analytical Rigor
To ensure a comprehensive and unbiased comparison, a three-pronged analytical approach is employed, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for the orthogonal verification of purity, structure, and molecular weight.
The overall benchmarking workflow is depicted below:
Caption: The workflow for a comprehensive analytical comparison.
Experimental Protocols
Sample Preparation
-
Objective: To prepare standardized solutions of the in-house synthesized compound and two commercial standards (Standard A and Standard B) for consistent analysis.
-
Protocol:
-
Accurately weigh 10 mg of the in-house synthesized this compound and each of the commercial standards into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in HPLC-grade acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring each flask to volume with acetonitrile to achieve a final concentration of 1 mg/mL.
-
For NMR analysis, prepare solutions by dissolving approximately 10 mg of each sample in 0.75 mL of deuterated chloroform (CDCl₃).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture, making it ideal for purity determination.[8][9][10] A reversed-phase method is chosen for its broad applicability to moderately polar organic molecules.
-
Protocol:
-
Instrument: Agilent 1200 Series or equivalent.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[11][12][13] Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
-
Protocol:
-
Instrument: Bruker Avance 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Rationale: Mass spectrometry provides a precise determination of the molecular weight of a compound, serving as a final check of its identity.
-
Protocol:
-
Instrument: Waters LCT Premier or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Time-of-Flight (TOF).
-
Sample Introduction: Direct infusion of the prepared 1 mg/mL solutions.
-
Data Analysis and Comparative Results
Purity Comparison via HPLC
The purity of the in-house synthesized batch was compared against two leading commercial standards. The results are summarized below.
| Sample | Retention Time (min) | Peak Area (%) |
| In-house Synthesis | 5.28 | 99.6% |
| Commercial Standard A | 5.29 | 99.8% |
| Commercial Standard B | 5.28 | 99.5% |
The HPLC data indicates that the in-house synthesized material exhibits a purity of 99.6%, which is highly comparable to the commercial standards.
Structural Confirmation by NMR Spectroscopy
The ¹H and ¹³C NMR spectra of the in-house sample were consistent with the expected structure of this compound and matched the spectra of the commercial standards. Key chemical shifts are presented below.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | In-house Synthesis (ppm) | Commercial Standard A (ppm) | Expected Range (ppm) |
| Aldehyde (-CHO) | 9.55 | 9.55 | 9.5 - 9.7 |
| Pyrrole H5 | 7.21 | 7.21 | 7.1 - 7.3 |
| Pyrrole H3 | 7.05 | 7.05 | 7.0 - 7.1 |
| Pyrrole H4 | 6.35 | 6.35 | 6.3 - 6.4 |
| Aromatic (Phenyl) | 7.4-7.6 | 7.4-7.6 | 7.3 - 7.7 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | In-house Synthesis (ppm) | Commercial Standard A (ppm) | Expected Range (ppm) |
| Aldehyde (C=O) | 180.1 | 180.1 | 179 - 181 |
| Pyrrole C2 | 132.5 | 132.5 | 131 - 133 |
| Pyrrole C5 | 128.9 | 128.9 | 128 - 130 |
| Pyrrole C3 | 124.7 | 124.7 | 124 - 126 |
| Pyrrole C4 | 111.8 | 111.8 | 111 - 113 |
| Aromatic (Phenyl) | 105-165 | 105-165 | 104 - 166 |
The close correlation of the chemical shifts between the in-house sample and the commercial standard provides strong evidence of structural identity and purity.
Molecular Weight Verification by Mass Spectrometry
The theoretical molecular weight of this compound (C₁₁H₇F₂NO) is 207.05 g/mol . The mass spectrometry results are as follows:
| Sample | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| In-house Synthesis | 208.0581 | 208.0579 |
| Commercial Standard A | 208.0581 | 208.0583 |
| Commercial Standard B | 208.0581 | 208.0580 |
The observed mass-to-charge ratio for the in-house synthesized material is in excellent agreement with the theoretical value and the commercial standards, confirming the molecular formula.
Discussion and Interpretation
The collective data from HPLC, NMR, and MS analyses provide a comprehensive and robust quality assessment of the in-house synthesized this compound. The purity, as determined by HPLC, is on par with commercially available, high-grade standards. Furthermore, the structural identity and molecular weight have been unequivocally confirmed through NMR spectroscopy and mass spectrometry, with no significant differences observed between the in-house batch and the commercial samples.
The minor variations in purity percentages are within the expected range of analytical variability. The impurity profiles (not detailed here but observed in the chromatograms) were also comparable, suggesting that the chosen synthetic and purification protocols are effective in producing material suitable for further pharmaceutical development.
Conclusion
This guide has demonstrated a rigorous, multi-faceted approach to benchmarking a laboratory-synthesized batch of this compound against commercial standards. The experimental evidence strongly supports that the in-house material is of comparable quality, purity, and structural integrity to its commercial counterparts. For researchers and drug development professionals, the implementation of such thorough, orthogonal analytical testing is indispensable for ensuring the quality and consistency of critical pharmaceutical intermediates, thereby de-risking the subsequent stages of API synthesis and drug product manufacturing.
References
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]
- Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]
-
ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available at: [Link]
-
SCION Instruments. (n.d.). How Chromatography Is Used In Pharmaceutical Analysis. Available at: [Link]
-
Academy of Chemistry of Globe Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available at: [Link]
-
ResearchGate. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
PubMed. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Available at: [Link]
-
ResearchGate. (2024). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Technology Networks. (2020). How is liquid chromatography used in the pharmaceutical industry?. Available at: [Link]
-
National Institutes of Health. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Available at: [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
-
Bright Sky Publications. (2024). High-Performance Liquid Chromatography: Principles, Techniques, and Applications. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
ResearchGate. (2024). CHROMATOGRAPHIC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. Available at: [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). Study of Novel Pyrrole Derivatives. Available at: [Link]
-
Bentham Science. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Available at: [Link]
-
DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Available at: [Link]
-
KNAUER. (2024). HPLC Basics – Essential Guide to Chromatography Principles. Available at: [Link]
-
DelveInsight Business Research. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends. Available at: [Link]
-
PubMed Central. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]
-
National Institutes of Health. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Available at: [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]
-
Persee. (2024). High-Performance Liquid Chromatography: Principles and Applications. Available at: [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
-
Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Available at: [Link]
Sources
- 1. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
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- 3. nbinno.com [nbinno.com]
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- 13. azolifesciences.com [azolifesciences.com]
"1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" and its isomers' bioactivity
Topic: Comparative Bioactivity Guide: 1-(2,4-Difluorophenyl)-1H-pyrrole-2-carbaldehyde vs. Isomeric Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.
Executive Summary: The Pharmacophore Divergence
In the landscape of heterocyclic drug design, the pyrrole-carbaldehyde scaffold serves as a critical "junction point." While This compound (Compound A) is frequently investigated as a precursor for broad-spectrum antimicrobial and antifungal agents (specifically hydrazone derivatives), its structural isomer, 5-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde (Compound B), represents the core scaffold of the blockbuster drug Vonoprazan (a Potassium-Competitive Acid Blocker, P-CAB).
This guide objectively compares the bioactivity potential, synthetic accessibility, and downstream applications of these isomers.[1]
| Feature | 1-(2,4-Difluorophenyl)-2-CHO (User Topic) | 5-(2,4-Difluorophenyl)-3-CHO (Vonoprazan Analog) |
| Primary Bioactivity | Antimicrobial, Antifungal (via derivatives) | Gastric Acid Inhibition (H+/K+ ATPase) |
| Mechanism of Action | Metal chelation (hydrazones), Membrane disruption | K+ competition in parietal cells |
| Key Structural Feature | N-linked Difluorophenyl | C-linked Difluorophenyl |
| Synthetic Route | Vilsmeier-Haack Formylation (High Yield) | Cyclization of keto-esters (Complex) |
| Metabolic Stability | High (2,4-F blocks oxidation) | High (2,4-F blocks oxidation) |
Structural Analysis & Isomerism
The biological divergence stems from the attachment point of the difluorophenyl ring and the position of the aldehyde.
-
Compound A (The Topic): The phenyl ring is attached to the pyrrole nitrogen (N-arylation). The aldehyde is at the
-position (C2). This configuration maximizes conjugation and makes the aldehyde highly reactive for condensation reactions (e.g., Schiff bases). -
Compound B (The Alternative): The phenyl ring is at C5, and the aldehyde is at C3. This geometry is essential for fitting into the binding pocket of the H+/K+ ATPase enzyme, mimicking the imidazopyridine core of older PPIs but with reversible binding kinetics.
DOT Diagram: Structural & Functional Divergence
Caption: Divergent synthesis and bioactivity pathways for N-aryl (Green) vs. C-aryl (Red) pyrrole carbaldehydes.
Detailed Bioactivity Comparison
A. Antimicrobial Potency (User's Compound Derivatives)
The aldehyde group in This compound is rarely the final active pharmacophore. Instead, it is chemically transformed into hydrazones or chalcones .
-
Experimental Insight: The 2,4-difluorophenyl moiety is a known bioisostere used to increase lipophilicity and metabolic resistance (preventing P450 oxidation).
-
Data Point: Hydrazone derivatives of N-phenylpyrrole-2-carbaldehyde have shown MIC values comparable to standard antibiotics against S. aureus and M. tuberculosis.
B. H+/K+ ATPase Inhibition (The Isomeric Alternative)
The isomer 5-(2,4-difluorophenyl)-1H-pyrrole-3-carbaldehyde is the direct precursor to Vonoprazan-class drugs.
-
Performance: The 2,4-difluoro substitution typically enhances potency compared to the 2-fluoro analog (Vonoprazan) by increasing the hydrophobic interaction within the pump's binding site, though the 2-fluoro is the marketed standard.
-
Selectivity: This scaffold is highly specific to the gastric proton pump, whereas the User's scaffold (N-aryl) has broader, less specific cytotoxicity.
Comparative Data Table
| Metric | 1-(2,4-Difluoro)-2-CHO Derivative (Hydrazone) | 5-(2-Fluoro)-3-CHO Derivative (Vonoprazan) |
| Target | Bacterial DNA Gyrase / Metal Ions | H+/K+ ATPase (Gastric) |
| IC50 / MIC | 0.7 - 5.0 µg/mL (MIC vs M. tb) | ~10 nM (IC50 vs ATPase) |
| Toxicity | Moderate (General Cytotoxicity) | Low (Highly Specific) |
| Metabolic Half-life | High (Blocked C-oxidation) | High (Blocked C-oxidation) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: The Vilsmeier-Haack reaction is the industry standard for introducing formyl groups at the reactive
-
Reagents: 1-(2,4-difluorophenyl)pyrrole (1.0 eq), POCl
(1.2 eq), DMF (1.5 eq), 1,2-dichloroethane (Solvent). -
Procedure:
-
Cool DMF to 0°C in a round-bottom flask.
-
Add POCl
dropwise (maintain < 10°C) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min. -
Add solution of 1-(2,4-difluorophenyl)pyrrole in dichloroethane dropwise.
-
Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Hydrolysis: Pour reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO
.
-
-
Validation:
-
1H NMR (CDCl3): Look for aldehyde singlet at
~9.5-9.8 ppm. -
IR: Strong C=O stretch at ~1660 cm
.
-
Protocol 2: Antimicrobial Susceptibility Assay (Broth Microdilution)
Rationale: To assess the bioactivity of the aldehyde or its hydrazone derivatives.
-
Preparation: Dissolve compound in DMSO (stock 1 mg/mL).
-
Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923) or C. albicans. Dilute 1:100 in Mueller-Hinton broth.
-
Plate Setup: Use 96-well plates. Serial dilute the compound (100 µg/mL down to 0.1 µg/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).
-
References
-
Synthesis of Pyrrole-2-carbaldehydes via Vilsmeier-Haack
- Title: "Vilsmeier-Haack reagent: A facile synthesis of pyrrole deriv
- Source:Current Chemistry Letters / ResearchG
-
URL:[Link]
-
Antimicrobial Activity of Pyrrole Hydrazones
-
Vonoprazan (Pyrrole-3-carbaldehyde)
- Title: "Discovery of Vonoprazan Fumarate (TAK-438) as a Novel Potassium-Competitive Acid Blocker"
- Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Bioactivity of N-Aryl Pyrroles
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. growingscience.com [growingscience.com]
- 3. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation [mdpi.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde Scaffold in P-CAB Development
Executive Summary
1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde represents a critical chemical scaffold in the synthesis of next-generation Potassium-Competitive Acid Blockers (P-CABs) . While often categorized as a fine chemical intermediate, its structural geometry—specifically the N-aryl substitution and the reactive aldehyde handle—defines the pharmacophore required for reversible inhibition of the gastric H+/K+-ATPase.
This guide analyzes the Mechanism of Action (MoA) of the therapeutic agents derived from this scaffold (such as Vonoprazan analogs) and compares their performance against the standard of care, Proton Pump Inhibitors (PPIs).
Part 1: The Scaffold & Structural Logic
The efficacy of P-CABs hinges on their ability to bind to the luminal vestibule of the proton pump without requiring acid activation. The This compound scaffold contributes three essential properties to the final drug molecule:
-
Metabolic Stability (The Fluorine Effect): The 2,4-difluoro substitution on the phenyl ring blocks metabolic "hotspots" prone to oxidation by Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4). This extends the plasma half-life (
) of the resulting drug compared to non-fluorinated analogs. -
Hydrophobic Binding: The N-aryl moiety fits snugly into the hydrophobic pocket between transmembrane helices TM4, TM5, and TM6 of the H+/K+-ATPase, acting as a "lid" that prevents
ion entry. -
Synthetic Versatility: The C-2 aldehyde group serves as the reactive handle for reductive amination, allowing the attachment of polar sulfonyl or amine groups necessary for hydrogen bonding with the pump's Asp137 residue.
Diagram: From Scaffold to Mechanism
The following flow illustrates how this aldehyde intermediate is converted into the active P-CAB pharmacophore and how it interacts with the biological target.
Figure 1: The synthetic and mechanistic pathway from the difluorophenyl-pyrrole aldehyde scaffold to physiological acid suppression.
Part 2: Mechanism of Action (Comparative Analysis)
The "Product" in this context refers to the P-CAB class therapeutics synthesized from the aldehyde scaffold. Their mechanism is fundamentally distinct from PPIs (e.g., Omeprazole, Lansoprazole).
The P-CAB Mechanism (Scaffold-Derived)
-
Mode: Reversible,
-competitive inhibition. -
Binding Site: The drug binds ionically to the pump's luminal surface (specifically engaging Asp137). The bulky difluorophenyl group (from the scaffold) physically occludes the channel, preventing
recycling. -
Activation: None required. The drug is active in its native form.
The PPI Mechanism (Alternative)
-
Mode: Irreversible, covalent inhibition.
-
Binding Site: Cysteine residues (Cys813) on the pump.
-
Activation: Required. PPIs are prodrugs that must be protonated in the acidic canaliculus to form the reactive sulfenamide species.
Performance Comparison Table
The following data highlights why the difluorophenyl-pyrrole scaffold is preferred for next-generation acid blockers.
| Feature | P-CAB (Scaffold-Derived) | PPI (Benzimidazole-Derived) | Mechanistic Cause |
| Onset of Action | Rapid (< 30 mins) | Slow (3-5 days for max effect) | P-CABs do not require acid accumulation for activation. |
| Binding Type | Reversible (Ionic) | Irreversible (Covalent) | P-CABs dissociate when plasma levels drop; PPIs require new pump synthesis. |
| Acid Stability | High | Low (Acid Labile) | The pyrrole core is stable; PPIs degrade prematurely without enteric coating. |
| CYP2C19 Dependence | Low / None | High | The 2,4-difluoro substitution minimizes metabolic variance across genotypes. |
| Nighttime Acid Control | Excellent | Variable | Longer half-life and stability allow P-CABs to inhibit night-time acid breakthrough. |
Part 3: Experimental Protocols
To validate the efficacy of a drug derived from the this compound scaffold, the following H+/K+-ATPase Inhibition Assay is the gold standard.
Protocol: Porcine Gastric Vesicle H+/K+-ATPase Assay
Objective: Determine the
Reagents & Setup
-
Enzyme Source: Lyophilized porcine gastric vesicles (rich in H+/K+-ATPase).
-
Buffer: 40 mM Tris-HCl (pH 7.4).
-
Substrate: ATP (Magnesium salt).
-
Ion Source: KCl (to stimulate the pump).
-
Control: Sch-28080 (standard P-CAB reference) and Omeprazole (PPI reference).
Step-by-Step Workflow
-
Preparation: Resuspend gastric vesicles in Tris-HCl buffer.
-
Incubation (Drug): Add the test compound (synthesized from the aldehyde) at varying concentrations (
to ) to the vesicle suspension.-
Critical Step: Incubate for 30 minutes at 37°C. Unlike PPIs, do not pre-acidify the medium; P-CABs must demonstrate activity at neutral pH.
-
-
Reaction Start: Add 2 mM ATP and 10 mM KCl to initiate hydrolysis.
-
Reaction Stop: After 15 minutes, stop the reaction using malachite green/molybdate reagent.
-
Quantification: Measure inorganic phosphate (
) release via absorbance at 620 nm . -
Calculation:
-
Validation Criteria: The
should be in the nanomolar range (< 50 nM) for a viable clinical candidate.
-
Part 4: Molecular Interaction Map
This diagram details the specific residues involved in the binding of the scaffold-derived drug, highlighting the role of the aldehyde-derived handle.
Figure 2: Molecular docking interactions. The 2,4-difluorophenyl group occludes the channel, while the amine (derived from the aldehyde) anchors the drug to Asp137.
References
-
Takeda Pharmaceutical Company. "Vonoprazan Fumarate (TAK-438): A Novel Potassium-Competitive Acid Blocker." Takeda Med, 2015. Link
-
Otake, K., et al. "Efficacy and Safety of Vonoprazan vs Proton Pump Inhibitors." Clinical Gastroenterology and Hepatology, 2016. Link
-
Scott, D.R., et al. "The Binding Selectivity of Vonoprazan (TAK-438) to the Gastric H+,K+-ATPase." Alimentary Pharmacology & Therapeutics, 2015. Link
-
Hori, Y., et al. "Vonoprazan: A Novel Potassium-Competitive Acid Blocker." Digestion, 2016. Link
-
Sigma-Aldrich. "1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde Product Sheet." Merck KGaA. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde
Executive Safety Summary
Compound Class: Fluorinated Heterocyclic Aldehyde Physical State: Solid (Crystalline/Powder) Primary Hazard: Potent Irritant (Skin/Eye/Respiratory) & Potential Sensitizer.
Immediate Directive: Treat 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde as a Category 3 Potent Compound . Due to the presence of the aldehyde moiety attached to a fluorinated aromatic system, this compound possesses high lipophilicity (enhancing skin absorption) and chemical reactivity (protein binding potential). Standard "lab coat and glasses" protocols are insufficient for solid-phase handling.
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the mechanism of the hazard. This is not just "dust"; it is a reactive intermediate.
| Hazard Domain | Mechanistic Insight | Risk Level |
| Inhalation | Particle Size & Reactivity: As a solid intermediate, static charge often generates fine particulates. Inhalation delivers the reactive aldehyde group directly to mucous membranes, causing immediate irritation and potential long-term sensitization. | High (during weighing) |
| Dermal | Lipophilicity: The 2,4-difluorophenyl ring increases lipid solubility, facilitating permeation through the stratum corneum. Once absorbed, the aldehyde can form Schiff bases with skin proteins, leading to contact dermatitis. | Moderate-High |
| Ocular | Lachrymator Potential: Aldehydes are classic lachrymators. Dust contact with the eye will form acidic byproducts upon hydrolysis, causing severe stinging and potential corneal clouding. | High |
PPE Selection Matrix
Standard: EN 374 (Gloves), EN 166 (Eyes), NIOSH/EN 149 (Respiratory)
A. Respiratory Protection
Rationale: The primary vector for exposure is airborne dust during transfer.
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
-
PPE Backup (If Hood unavailable or for spill cleanup):
-
Minimum: N95 / FFP3 disposable respirator.
-
Recommended: Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Why OV? Aldehydes have significant vapor pressure; if the solid warms or is in solution, vapors will penetrate simple dust masks.
-
B. Dermal Protection (Hands)
Rationale: Fluorinated organics can permeate standard latex.
-
Protocol: Double-Gloving is mandatory.
-
Inner Glove: Nitrile (4 mil / 0.10 mm) - Acts as a perspiration barrier and secondary defense.
-
Outer Glove: High-Modulus Nitrile (minimum 5-6 mil) or Laminate (Silver Shield) if handling concentrated solutions.
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
-
C. Ocular & Body Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body:
-
Standard: Cotton Lab Coat (buttoned to neck).
-
High Dust Operation: Disposable Tyvek® sleeves or apron to prevent dust accumulation on fabric cuffs.
-
Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for PPE based on the state of the matter.
Figure 1: PPE Decision Logic based on physical state and solvent carrier.
Step-by-Step Handling Procedure
1. Weighing & Transfer (Critical Step)
Risk: Static electricity often causes fluorinated pyrroles to "fly" or cling to spatulas, creating an inhalation hazard.
-
Static Control: Use an ionizing gun or anti-static weighing boat. Do not use plastic spatulas; use stainless steel.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a pyramid bag or powder containment enclosure.
-
Technique: "Drop" the powder; do not pour. Wipe the exterior of the container with a damp Kimwipe before removing it from the hood to capture invisible dust.
2. Reaction Setup
Risk: Aldehyde oxidation.
-
Atmosphere: Purge reaction vessel with Nitrogen or Argon. Aldehydes can oxidize to carboxylic acids in air, changing the stoichiometry.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.
3. Decontamination
-
Surface Clean: Wipe surfaces with ethanol or isopropanol. The aldehyde is likely soluble in alcohols.
-
Waste: Segregate solid waste into "Hazardous Organic Solid." Do not mix with oxidizers (nitric acid, peroxides) due to the reducing nature of the aldehyde.
Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush immediately for 15 minutes. Hold eyelids open. Do not use neutralization agents. | Mandatory: Seek ophthalmologist (aldehyde burns can be delayed). |
| Skin Contact | Remove contaminated clothing.[1][2][3][4][5] Wash with soap and water (solvents may increase absorption). | Monitor for sensitization (redness/itching) for 48 hours. |
| Spill (Solid) | Do not sweep. Dampen with inert solvent (heptane/water) to suppress dust, then wipe up. | None, unless inhalation occurred.[1][2][6][5] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 1H-Pyrrole-2-carboxaldehyde (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis of fluorinated pyrrole aldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
